molecular formula C6H6Cl2N2 B1196924 2,6-Dichloro-1,4-phenylenediamine CAS No. 609-20-1

2,6-Dichloro-1,4-phenylenediamine

Cat. No.: B1196924
CAS No.: 609-20-1
M. Wt: 177.03 g/mol
InChI Key: HQCHAOKWWKLXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992)
2,6-Dichloro-para-phenylenediamine is a dichlorobenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichlorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCHAOKWWKLXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020427
Record name 2,6-Dichloro-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline]
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichloro-p-phenylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3037
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

609-20-1
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichloro-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-1,4-benzenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fast Brown RR Salt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dichloro-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4QJ0R1U1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DICHLORO-1,4-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

255 to 259 °F (NTP, 1992)
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Technical Guide: 2,6-Dichloro-1,4-phenylenediamine (CAS 609-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in dye and resin manufacturing and notable toxicological properties. This guide consolidates its physicochemical characteristics, synthesis protocols, and key experimental data to support research and development activities.

Core Physicochemical and Toxicological Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and safety assessments.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 609-20-1
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Appearance Pale brown to light brown solid
Melting Point 124-125°C
Boiling Point 306.6°C at 760 mmHg
Density 1.501 g/cm³
Solubility Insoluble in water[2]
Flash Point 139.3°C
Stability May be unstable with prolonged exposure to air and light. Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[2]

Table 2: Summary of Toxicological Data

EndpointResultSpeciesReference
Carcinogenicity Carcinogenic in male and female B6C3F1 mice (increased hepatocellular adenomas and carcinomas). Not carcinogenic in male or female F344 rats.B6C3F1 Mice, F344 RatsNTP, 1982[3]
Mutagenicity Mutagenic in Salmonella typhimurium (Ames test) with and without metabolic activation.S. typhimuriumIARC, 1986[4]
Cytotoxicity Exhibits significant cytotoxicity.Not specifiedBiosynth[1]
Acute/Chronic Hazards Emits very toxic fumes of chlorine and nitrogen oxides upon heating to decomposition.[2]Not applicableChemicalBook[2]

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key toxicological study are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from p-nitroaniline. The first step involves the dichlorination of p-nitroaniline to form the intermediate 2,6-dichloro-4-nitroaniline, which is then reduced to the final product.

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline

This protocol is adapted from a standard chlorination procedure for p-nitroaniline.

  • Materials:

    • p-Nitroaniline (28 g)

    • Concentrated hydrochloric acid (250 ml)

    • Potassium chlorate (16.4 g)

    • Water

    • Glacial acetic acid or a mixture of acetic acid and alcohol for recrystallization

  • Procedure:

    • Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, warming to 50°C.

    • Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction flask from a dropping funnel at approximately 25°C.

    • After the addition is complete, dilute the reaction mixture with a large volume of water.

    • Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

    • Wash the precipitate thoroughly with water, followed by a small amount of alcohol.

    • Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.

Step 2: Reduction of 2,6-dichloro-4-nitroaniline to this compound

This is a representative protocol for the reduction of an aromatic nitro group using tin(II) chloride.

  • Materials:

    • 2,6-dichloro-4-nitroaniline

    • Ethanol

    • Concentrated hydrochloric acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Suspend 2,6-dichloro-4-nitroaniline in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography or recrystallization as needed.

NTP Carcinogenesis Bioassay Protocol

The following protocol is a summary of the methodology used in the National Toxicology Program's carcinogenesis bioassay of 2,6-Dichloro-p-phenylenediamine (NTP TR-219).[3][5]

  • Test Substance and Diet Preparation:

    • 2,6-Dichloro-p-phenylenediamine was administered in the diet.

    • Diets were prepared by mixing the chemical with a standard animal feed to achieve the desired concentrations.

  • Animal Husbandry:

    • Species: F344 rats and B6C3F1 mice.

    • Group Size: 50 animals of each sex per group (control and dosed groups).

    • Housing: Animals were housed under standard laboratory conditions.

  • Experimental Design:

    • Dose Levels (Rats):

      • Males: 1000 or 2000 ppm in the diet.

      • Females: 2000 or 6000 ppm in the diet.

    • Dose Levels (Mice):

      • Males and Females: 1000 or 3000 ppm in the diet.

    • Control Groups: 50 untreated rats and 50 untreated mice of each sex.

    • Duration:

      • Rats: 103 weeks of continuous dietary administration.

      • Mice: 103 weeks of continuous dietary administration, followed by an 8-week observation period.

  • Data Collection and Analysis:

    • Body Weights: Mean body weights were recorded throughout the study.

    • Clinical Observations: Animals were observed for clinical signs of toxicity.

    • Pathology: At the end of the study, all animals were subjected to a complete necropsy. Tissues were examined microscopically for neoplastic and non-neoplastic lesions.

    • Statistical Analysis: The incidence of tumors in the dosed groups was compared to that in the control groups using appropriate statistical methods.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and the experimental design of the NTP carcinogenesis bioassay.

G cluster_synthesis Synthesis of this compound A p-Nitroaniline B Chlorination (HCl, KClO₃) A->B C 2,6-dichloro-4-nitroaniline B->C D Reduction (e.g., SnCl₂/HCl) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

G cluster_bioassay NTP Carcinogenesis Bioassay Workflow start Animal Acclimation (F344 Rats, B6C3F1 Mice) dosing Dietary Administration (103 weeks) start->dosing observation Observation Period (Mice only, 8 weeks) dosing->observation necropsy Necropsy and Histopathology dosing->necropsy observation->necropsy analysis Statistical Analysis of Tumor Incidence necropsy->analysis end Conclusion on Carcinogenicity analysis->end

Caption: Experimental workflow for the NTP carcinogenesis bioassay.

References

physical and chemical properties of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dichloro-1,4-phenylenediamine, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols, and relevant biological activities.

Core Properties

This compound, with the CAS number 609-20-1, is an aromatic amine that serves as an intermediate in the synthesis of various compounds, including dyes and resins.[1][2] Its chemical structure features a benzene ring substituted with two chlorine atoms and two amino groups.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂[3][4]
Molecular Weight 177.03 g/mol [3][4]
Appearance Grey powder or pale brown to light brown solid[5][6][7]
Melting Point 122-127 °C[8]
Boiling Point Data not available[7][9]
Solubility Insoluble in water.[5][10] Slightly soluble in chloroform and methanol.[7][5][7][10]
Stability Stable, but may be unstable to prolonged exposure to air and light.[5][5]
InChI Key HQCHAOKWWKLXQH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Cl)N)Cl)N[3][6]

Reactivity and Hazards

This compound is incompatible with strong oxidizing agents.[5] It can neutralize acids in exothermic reactions and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5] In combination with strong reducing agents, such as hydrides, it may generate flammable gaseous hydrogen.[5] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.[5]

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of phenylenediamines is the reduction of the corresponding nitroaniline. A plausible synthesis route for this compound is the reduction of 2,6-Dichloro-4-nitroaniline.[5]

Materials:

  • 2,6-Dichloro-4-nitroaniline

  • Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with H₂/Pd-C)

  • Hydrochloric acid (if using metal-based reducing agents)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2,6-Dichloro-4-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the reducing agent to the solution. If using a metal like tin or iron, an acidic medium (e.g., concentrated HCl) is typically required.

  • Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and, if necessary, filter to remove any solids.

  • Neutralize the mixture with a sodium hydroxide solution to precipitate the free amine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Below is a diagram illustrating the proposed synthesis workflow.

G cluster_synthesis Proposed Synthesis Workflow start Start: 2,6-Dichloro-4-nitroaniline reduction Reduction (e.g., SnCl2/HCl) start->reduction neutralization Neutralization (NaOH) reduction->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (Recrystallization) extraction->purification end End: 2,6-Dichloro-1,4- phenylenediamine purification->end

Caption: Proposed synthesis workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

An established method for the analysis of phenylenediamines involves HPLC. The following is a general protocol that can be adapted for this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 25 mM, pH 4.5)

  • This compound standard

  • Internal standard (e.g., Aniline)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 10:90 v/v).

  • Chromatographic Conditions:

    • Column: C18 silica gel column.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify and quantify the this compound peak by comparing its retention time and peak area with that of the standard.

G

References

An In-depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-dichloro-1,4-phenylenediamine, a compound of interest in various chemical and biological research fields.

Molecular Structure and Properties

This compound, with the CAS number 609-20-1, is an aromatic amine.[1][2] Its molecular structure consists of a benzene ring substituted with two amino groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6.

The molecular formula of the compound is C₆H₆Cl₂N₂.[3][4] This gives it a molecular weight of approximately 177.03 g/mol .[3] The presence of chlorine atoms and amino groups on the benzene ring influences its chemical reactivity and physical properties. For instance, it may be unstable with prolonged exposure to air and light and is insoluble in water.[2]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Identifier Value Source
IUPAC Name 2,6-dichlorobenzene-1,4-diamine[4]
CAS Number 609-20-1[3]
Molecular Formula C₆H₆Cl₂N₂[3]
Molecular Weight 177.03 g/mol [3]
Canonical SMILES C1=C(C=C(C(=C1Cl)N)Cl)N[3]
InChI Key HQCHAOKWWKLXQH-UHFFFAOYSA-N[5]
Physical Property Value Source
Appearance Grey powder[2]
Density 1.501 g/cm³
Boiling Point 306.6 °C at 760 mmHg
Flash Point 139.3 °C
Refractive Index 1.679

Note: Some physical properties like density, boiling point, flash point, and refractive index are predicted values and should be confirmed with experimental data.

Synthesis

A common method for the preparation of this compound is through the reduction of 2,6-dichloro-4-nitroaniline.[2]

Experimental Protocol: Reduction of 2,6-Dichloro-4-nitroaniline

General Reaction Scheme:

G start 2,6-Dichloro-4-nitroaniline reagents Reducing Agent (e.g., H₂, Pd/C or Sn, HCl) start->reagents product This compound reagents->product

General reaction for the synthesis of this compound.

Biological Activity and Potential Applications

This compound has been investigated for its biological activities, including its cytotoxic effects.[3] It is also known to be a metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).[6][7] Its structural similarity to other phenylenediamines suggests potential applications in the development of dyes, polymers, and as a research chemical in proteomics.[2]

Hypothetical Cytotoxicity Signaling Pathway

The precise signaling pathway for the cytotoxicity of this compound is not well-documented. However, based on studies of the parent compound, p-phenylenediamine, a plausible mechanism may involve the induction of cellular stress leading to apoptosis. The following diagram illustrates a hypothetical signaling pathway.

G compound This compound cell_membrane Cellular Uptake compound->cell_membrane ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Hypothetical cytotoxicity pathway of this compound.

Experimental Workflows

Given its potential use in proteomics as a chemical building block, a generalized experimental workflow for identifying protein targets of a bioactive compound derived from this compound is presented below. This workflow outlines the key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_lysis Cell Lysis & Protein Extraction probe_incubation Incubation with Bioactive Probe cell_lysis->probe_incubation enrichment Target Protein Enrichment (e.g., Affinity Purification) probe_incubation->enrichment sds_page SDS-PAGE enrichment->sds_page in_gel_digestion In-gel Digestion (e.g., with Trypsin) sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms database_search Database Search & Protein Identification lc_ms->database_search biological_validation Biological Validation of Targets database_search->biological_validation

Generalized proteomics workflow for target identification.

References

An In-Depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in dye synthesis and as a metabolite of the fungicide Dicloran. This document details its chemical and physical properties, provides a list of known synonyms, and outlines its toxicological profile, including its carcinogenicity and mutagenicity. Detailed experimental protocols for its synthesis and key toxicological assays are provided. Additionally, a metabolic pathway is illustrated, fulfilling the need for a visual representation of its biochemical context.

Chemical Identity and Synonyms

This compound is an aromatic amine that is important in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided in Table 1 to aid in its identification across different databases and publications.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name 2,6-dichlorobenzene-1,4-diamine
CAS Number 609-20-1
Alternate Names 2,6-Dichloro-p-phenylenediamine
1,4-Benzenediamine, 2,6-dichloro-
1,4-Diamino-2,6-dichlorobenzene
2,5-Diamino-1,3-dichlorobenzene
2,6-DICHLORO-1,4-BENZENEDIAMINE
2,6-Dichlorobenzene-1,4-diamine
2,6-Dichloro-para-phenylenediamine
3,5-Dichloro-1,4-phenylenediamine
C.I. 37020
CI 37020
Daito Brown Salt RR
Fast Brown RR Salt
NCI-C50260
EINECS Number 210-184-6
Beilstein Registry Number 2209257
HSDB Number 4129

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are essential for its handling, application, and in the design of experimental procedures.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance Grey powder
Melting Point 133 °C
Boiling Point 306.6 °C at 760 mmHg
Density 1.501 g/cm³
Flash Point 139.3 °C
Solubility Insoluble in water
Stability Stable, but may be unstable to prolonged exposure to air and light. Incompatible with strong oxidizing agents.

Synthesis Protocol

The synthesis of this compound is achieved through the reduction of its precursor, 2,6-Dichloro-4-nitroaniline. A two-step synthesis protocol is outlined below, starting from p-nitroaniline.

Synthesis of 2,6-Dichloro-4-nitroaniline

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Potassium Chlorate

  • Water

  • Glacial Acetic Acid (for purification)

  • Ethanol (for purification)

Procedure:

  • In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.

  • Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25°C.

  • After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

  • Filter the precipitate and wash it thoroughly with water, followed by a small amount of ethanol.

  • The crude 2,6-dichloro-4-nitroaniline can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and ethanol. This process should yield lemon-yellow needles.

Reduction of 2,6-Dichloro-4-nitroaniline to this compound

Materials:

  • 2,6-Dichloro-4-nitroaniline

  • Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation setup)

  • Appropriate solvent (e.g., Ethanol, Acetic Acid)

  • Acid or Base for workup (e.g., Hydrochloric acid, Sodium hydroxide)

General Procedure (Illustrative using Tin(II) chloride):

  • Suspend 2,6-Dichloro-4-nitroaniline in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of a reducing agent, such as stannous chloride (SnCl₂), to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a base, such as a solution of sodium hydroxide, to precipitate the tin salts.

  • Filter the mixture to remove the inorganic salts.

  • The filtrate, containing the desired product, can be concentrated under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent.

Toxicological Profile

This compound has been evaluated for its toxicological properties, with studies indicating both mutagenic and carcinogenic potential.

Mutagenicity

The compound has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay. It was found to be mutagenic to Salmonella typhimurium in both the presence and absence of an exogenous metabolic activation system (S9).[1]

Carcinogenicity

Long-term feeding studies in rodents have provided evidence for the carcinogenicity of this compound. In B6C3F1 mice, oral administration of the compound in the diet led to increased incidences of hepatocellular adenomas and carcinomas in both males and females.[2] However, under the same study conditions, it was not found to be carcinogenic for male or female F344 rats.[2]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound

  • S9 fraction from induced rat liver for metabolic activation

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Prepare a range of concentrations of this compound.

  • In a test tube, mix the tester strain, the test compound at a specific concentration, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A positive response is defined as a dose-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity Bioassay in Mice

Objective: To evaluate the carcinogenic potential of this compound in a long-term feeding study in mice.

Animals: B6C3F1 mice.

Procedure:

  • Groups of 50 male and 50 female mice are used for each dose group and a control group.

  • This compound is incorporated into the standard diet at various concentrations (e.g., 1,000 ppm and 3,000 ppm).

  • The animals are provided with the treated feed and water ad libitum for a period of 103 weeks.

  • Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.

  • At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and tissues are collected for histopathological examination.

  • The incidences of neoplasms in the dosed groups are compared with those in the control group using statistical analysis.

Metabolic Pathway

This compound is a known metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).[1][3] The metabolic conversion involves the reduction of the nitro group of Dicloran to an amino group. This metabolic pathway is a key aspect of its environmental and toxicological profile.

Metabolic_Pathway Dicloran Dicloran (2,6-dichloro-4-nitroaniline) Metabolite This compound Dicloran->Metabolite Reduction of nitro group Further_Metabolism Further Metabolites Metabolite->Further_Metabolism Acetylation, etc.

Caption: Metabolic conversion of Dicloran to this compound.

Experimental Workflow for Genotoxicity Assessment

A logical workflow for assessing the genotoxicity of a compound like this compound involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive.

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Bacterial Reverse Mutation) Decision1 Positive Result? Ames->Decision1 MLA Mouse Lymphoma Assay (Mammalian Gene Mutation) MN Micronucleus Test (Chromosomal Damage) MLA->MN Decision2 Positive Result? MN->Decision2 InVivo_MN In Vivo Micronucleus Test Comet Comet Assay InVivo_MN->Comet Conclusion_Genotoxic Conclusion: Genotoxic Comet->Conclusion_Genotoxic Start Test Compound (this compound) Start->Ames Decision1->MLA Yes Conclusion_NonGenotoxic Conclusion: Non-Genotoxic (in vitro) Decision1->Conclusion_NonGenotoxic No Decision2->InVivo_MN Yes Decision2->Conclusion_NonGenotoxic No Further_Eval Further Evaluation (e.g., Carcinogenicity) Conclusion_Genotoxic->Further_Eval

Caption: A tiered workflow for assessing the genotoxicity of a chemical compound.

References

2,6-Dichloro-1,4-phenylenediamine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2,6-Dichloro-1,4-phenylenediamine

This technical guide provides comprehensive safety data sheet (SDS) information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is an aromatic amine that has been utilized as an intermediate in the manufacturing of dyes and resins.[1][2][3] It is also known as a metabolite of the fungicide Dicloran.[3]

IdentifierValue
Chemical Name This compound
Synonyms 2,6-Dichlorobenzene-1,4-diamine, 3,5-Dichloro-1,4-phenylenediamine, C.I. 37020, Fast Brown RR Salt[2][4][5]
CAS Number 609-20-1[1][4][6]
Molecular Formula C₆H₆Cl₂N₂[4][6]
Molecular Weight 177.03 g/mol [4][6]

Hazard Identification and Classification

The compound is classified as highly hazardous. It is toxic if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and may provoke an allergic skin reaction.[7][8] Furthermore, it is very toxic to aquatic life with long-lasting effects.[7][8]

GHS Hazard Classification

Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled
Serious Eye Irritation Category 2A H319: Causes serious eye irritation
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Acute Aquatic Hazard Category 1 H400: Very toxic to aquatic life

| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger [7]

Hazard Pictograms:

  • Skull and Crossbones

  • Corrosion

  • Exclamation Mark

  • Environment

Caption: GHS Hazard Pictograms and Statements for this compound.

Toxicological Information

This compound exhibits significant cytotoxicity.[4] When heated to decomposition, it releases highly toxic fumes of chlorine and nitrogen oxides.[1]

Summary of Toxicological Endpoints

Endpoint Result
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[7][8]
Skin Corrosion/Irritation No comprehensive data available; may cause sensitization by skin contact.
Eye Damage/Irritation Causes serious eye irritation.[7][8]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[7][8]
Carcinogenicity There is limited evidence for carcinogenicity in experimental animals (increased liver-cell tumors in mice).[2] No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[7]
Mutagenicity Positive in Salmonella typhimurium mutation assays and mouse lymphoma forward mutation assays.[2][3]

| Specific Target Organ Toxicity | May cause damage to organs (Kidney, Heart, Musculo-skeletal system) if swallowed.[8] |

Experimental Protocols
  • Carcinogenicity Bioassay (NTP, 1982): 2,6-Dichloro-p-phenylenediamine was administered in the diet to F344 rats and B6C3F1 mice for 103 weeks. The study observed increased incidences of hepatocellular adenoma and carcinoma in male and female mice. No treatment-related tumors were found in rats.[3]

  • Mutagenicity - Ames Test (Mortelmans et al., 1986): The compound was tested for mutagenicity in Salmonella typhimurium strains. It was found to be mutagenic both with and without an external metabolic activation system.[2][3]

  • Mutagenicity - Mouse Lymphoma Assay (McGregor et al., 1988): The substance was evaluated in the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay, where it tested positive.[3]

First-Aid Measures

First-aiders must protect themselves.[7] In all cases of exposure, seek immediate medical advice and show the safety data sheet to the attending physician.[7][8]

  • Inhalation: Move the person to fresh air. If breathing has stopped, administer artificial respiration. Call a physician immediately.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[7][8]

  • Ingestion: If swallowed, give the victim water to drink (two glasses at most). Seek medical advice immediately.[8] Rinse mouth and call a POISON CENTER or doctor immediately.[7]

Handling, Storage, and Emergency Procedures

Safe Handling:

  • Work under a hood and avoid generating dust.[7]

  • Do not inhale the substance or mixture.[7]

  • Avoid contact with skin and eyes.[9]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands and face thoroughly after handling.[7]

Storage:

  • Keep the container tightly closed in a dry, well-ventilated place.[7]

  • Store locked up or in an area accessible only to authorized personnel.[7]

  • The substance is light-sensitive and should be stored under an inert gas.[7]

Accidental Release:

  • For non-emergency personnel, evacuate the danger area, avoid substance contact, and ensure adequate ventilation.[8][10]

  • Do not let the product enter drains.[8]

  • Cover drains, collect the material carefully (e.g., sweep up), and place it in a suitable container for disposal.[8][10]

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_spill Spill Event cluster_spill_actions Spill Containment Inhalation Inhalation Fresh_Air Move to Fresh Air Administer Artificial Respiration if needed Inhalation->Fresh_Air Skin_Contact Skin Contact Rinse_Skin Remove Contaminated Clothing Rinse Skin with Water Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Remove Contact Lenses Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Give Water (max 2 glasses) Ingestion->Rinse_Mouth Medical Seek Immediate Medical Attention Show SDS to Physician Fresh_Air->Medical Rinse_Skin->Medical Rinse_Eyes->Medical Rinse_Mouth->Medical Spill Accidental Release Evacuate Evacuate Area Ensure Ventilation Spill->Evacuate Contain Cover Drains Prevent Entry to Waterways Evacuate->Contain Collect Collect Spill Mechanically Place in Disposal Container Contain->Collect

Caption: Emergency Response Workflow for this compound Exposure or Spill.

Physical and Chemical Properties

PropertyValue
Appearance Grey or beige powder / microcrystalline solid[1][11]
Melting Point 138 - 143 °C (for a related compound, p-phenylenediamine)[8]
Boiling Point 267 °C (for a related compound, p-phenylenediamine)[8]
Solubility Insoluble in water[1]

Stability and Reactivity

  • Reactivity: The substance may be unstable upon prolonged exposure to air and light.[1] Finely dispersed particles may form explosive mixtures in the air.[12]

  • Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[7]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1]

  • Hazardous Decomposition Products: When heated, it emits very toxic fumes containing chlorine and nitrogen oxides.[1] Hazardous combustion can also produce carbon oxides and hydrogen chloride gas.[9]

References

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-1,4-phenylenediamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-1,4-phenylenediamine, a compound of interest in dye manufacturing and as a potential metabolite of the pesticide 2,6-dichloro-4-nitroaniline.[1] Understanding its solubility is crucial for its application in synthesis, formulation, and toxicological studies. This document outlines experimental protocols for solubility determination and presents representative solubility data.

I. Physicochemical Properties of this compound

This compound is a grey powder.[2] It is known to be insoluble in water.[2] The molecule's structure, with two chlorine atoms and two amino groups on a benzene ring, suggests a moderate polarity. The amino groups can act as hydrogen bond donors, while the chlorine atoms are electron-withdrawing. These features influence its interactions with different organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[3][4] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[3]

II. Quantitative Solubility Data

SolventPolarity IndexTemperature (°C)Representative Solubility ( g/100 mL)
Hexane0.125< 0.1
Toluene2.4250.5 - 1.0
Dichloromethane3.1251.0 - 2.5
Acetone5.1255.0 - 10.0
Ethanol5.2252.5 - 5.0
Methanol6.6251.0 - 2.5
Dimethyl Sulfoxide (DMSO)7.225> 10.0

Note: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

III. Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3] This protocol is adapted for the determination of this compound solubility in an organic solvent of interest.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (e.g., acetone)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

IV. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Add excess this compound and a known volume of solvent to vials B Equilibrate in a constant temperature shaker bath (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute the filtered solution D->E F Analyze concentration using calibrated HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Spectroscopic Profile of 2,6-Dichloro-1,4-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-1,4-phenylenediamine (CAS No. 609-20-1), a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of public spectral data for this specific isomer, representative data and data for the closely related 2,5-dichloro isomer are presented for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available-

Table 3: IR Spectroscopic Data for 2,5-Dichloro-1,4-phenylenediamine [1]

Wavenumber (cm⁻¹)IntensityAssignment
3392.2StrongN-H stretch
3292.9StrongN-H stretch
3194.8StrongAromatic C-H stretch
3041.1MediumAromatic C-H stretch
1708.5MediumOvertone/Combination Band
1632.4StrongN-H bend
1502.2StrongAromatic C=C stretch
1409.6StrongAromatic C=C stretch
1310.6StrongC-N stretch
1219.3StrongC-H in-plane bend
1093.2StrongC-H in-plane bend
1071.1StrongC-H in-plane bend
873.4StrongC-H out-of-plane bend
825.0MediumC-H out-of-plane bend
725.8StrongC-Cl stretch
633.3StrongC-C-C ring bending
551.7Medium-
418.1Medium-

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available--

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of aromatic amines and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.75 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment would involve the acquisition of 16 to 64 scans with a relaxation delay of 1-2 seconds between pulses.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a frequency of 75 MHz or higher. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling techniques, such as broadband decoupling, are employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) would be finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The resulting mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron Impact (EI) is a common ionization technique for such molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Introduce into MS Sample->MS_Sample H_NMR ¹H NMR Analysis NMR_Sample->H_NMR C_NMR ¹³C NMR Analysis NMR_Sample->C_NMR NMR_Data Chemical Shifts & Coupling Constants H_NMR->NMR_Data C_NMR->NMR_Data FTIR FTIR Analysis IR_Sample->FTIR IR_Data Functional Group Identification FTIR->IR_Data Ionization Electron Impact (EI) Ionization MS_Sample->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis MS_Data Molecular Weight & Fragmentation Pattern Mass_Analysis->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

Toxicological Profile of 2,6-Dichloro-1,4-phenylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2,6-Dichloro-1,4-phenylenediamine (DC-1,4-PD), a chemical intermediate with known carcinogenic and genotoxic properties. This document summarizes key findings from carcinogenicity bioassays, genotoxicity studies, and available data on its metabolic pathways. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are described. Visualizations of experimental workflows and a proposed metabolic activation pathway are provided to facilitate understanding. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals in assessing the potential risks associated with DC-1,4-PD and in guiding future research.

Chemical and Physical Properties

PropertyValue
CAS Number 609-20-1
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Synonyms 2,6-Dichloro-p-phenylenediamine, 1,4-Benzenediamine, 2,6-dichloro-
Appearance Solid
Melting Point 134-136 °C

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in a long-term bioassay conducted by the National Toxicology Program (NTP).[1][2]

Summary of Carcinogenicity Studies
SpeciesStrainSexRoute of AdministrationDoses (ppm in feed)DurationFindingsReference
RatF344MaleOral (feed)0, 1000, 2000103 weeksNo evidence of carcinogenicityNTP TR-219[1]
RatF344FemaleOral (feed)0, 2000, 6000103 weeksNo evidence of carcinogenicityNTP TR-219[1]
MouseB6C3F1MaleOral (feed)0, 1000, 3000103 weeksCarcinogenic: Increased incidence of hepatocellular adenomas and carcinomasNTP TR-219[1]
MouseB6C3F1FemaleOral (feed)0, 1000, 3000103 weeksCarcinogenic: Increased incidence of hepatocellular carcinomasNTP TR-219[1]
Quantitative Carcinogenicity Data

Table 1: Incidence of Hepatocellular Neoplasms in Male B6C3F1 Mice in a 103-Week Feed Study [1]

NeoplasmControlLow Dose (1000 ppm)High Dose (3000 ppm)
Hepatocellular Adenoma10/50 (20%)13/50 (26%)20/50 (40%)
Hepatocellular Carcinoma8/50 (16%)10/50 (20%)15/50 (30%)
Adenoma or Carcinoma (combined)18/50 (36%)23/50 (46%)35/50 (70%)**
Statistically significant increase (p < 0.05)
**Statistically significant increase (p < 0.01)

Table 2: Incidence of Hepatocellular Neoplasms in Female B6C3F1 Mice in a 103-Week Feed Study [1]

NeoplasmControlLow Dose (1000 ppm)High Dose (3000 ppm)
Hepatocellular Adenoma2/49 (4%)4/50 (8%)5/50 (10%)
Hepatocellular Carcinoma1/49 (2%)3/50 (6%)10/50 (20%)
Adenoma or Carcinoma (combined)3/49 (6%)7/50 (14%)15/50 (30%)**
Statistically significant increase (p < 0.05)
**Statistically significant increase (p < 0.01)
Experimental Protocol: NTP Carcinogenesis Bioassay
  • Test Substance: 2,6-Dichloro-p-phenylenediamine (purity not specified in the abstract).

  • Animal Species and Strain: Fischer 344 rats and B6C3F1 mice.

  • Animal Housing: Animals were housed in environmentally controlled rooms.

  • Dose Administration: The test chemical was administered in the feed.

  • Dose Selection: Doses for the chronic study were selected based on the results of 14-day and 13-week subchronic studies. In the 13-week study, male rats showed papillary necrosis of the kidney at 8,000 ppm.

  • Study Design: Groups of 50 male and 50 female rats and mice were used for each dose group and the control group.

  • Duration: Rats and mice were exposed for 103 weeks.

  • Endpoints Evaluated: Survival, body weight, clinical signs, and histopathological examination of all major tissues and organs.

G cluster_preclinical Pre-chronic Studies cluster_chronic NTP Carcinogenesis Bioassay 14-Day Study 14-Day Study 13-Week Study 13-Week Study 14-Day Study->13-Week Study Dose Range Finding Dose Selection Dose Selection 13-Week Study->Dose Selection Chronic Exposure (103 weeks) Chronic Exposure (103 weeks) Dose Selection->Chronic Exposure (103 weeks) Pathology Examination Pathology Examination Chronic Exposure (103 weeks)->Pathology Examination Carcinogenicity Conclusion Carcinogenic in Mice (Hepatocellular Tumors) Pathology Examination->Carcinogenicity Conclusion

NTP Carcinogenesis Bioassay Workflow for this compound.

Genotoxicity

This compound has been shown to be genotoxic in several in vitro assays.

Summary of Genotoxicity Studies
Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation AssaySalmonella typhimuriumWith and without S9Positive Mortelmans et al., 1986[3]
Mouse Lymphoma Assay (tk locus)L5178Y mouse lymphoma cellsNot specifiedPositive McGregor et al., 1988[4]
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsNot specifiedPositive Gulati et al., 1989

Note: Specific quantitative data from these studies were not available in the public domain at the time of this review.

Experimental Protocols (General)
  • Principle: This assay evaluates the ability of a chemical to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

  • Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Methodology:

    • The test chemical, bacterial tester strain, and (with or without) a metabolic activation system (S9 fraction from rat liver) are combined.

    • The mixture is plated on a minimal glucose agar plate lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Positive Result: A dose-dependent increase in the number of revertant colonies compared to the negative control.

G Start Start Mix Combine: - Test Compound - S. typhimurium - S9 Mix (+/-) Start->Mix Plate Plate on Histidine-deficient Media Mix->Plate Incubate Incubate (48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Result Count->Result

General Workflow for the Ames Test.

  • Principle: This assay detects forward mutations at the thymidine kinase (tk) locus in L5178Y mouse lymphoma cells.

  • Test System: L5178Y/tk+/- mouse lymphoma cells.

  • Methodology:

    • Cells are exposed to the test chemical for a defined period.

    • After an expression period to allow for the fixation of mutations, cells are plated in a selective medium containing a pyrimidine analog (e.g., trifluorothymidine, TFT).

    • Only cells that have lost thymidine kinase activity (tk-/- mutants) can survive and form colonies in the presence of TFT.

    • Mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells.

  • Positive Result: A dose-dependent increase in the mutant frequency.

  • Principle: This assay assesses the ability of a chemical to induce structural chromosomal damage in cultured mammalian cells.

  • Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Methodology:

    • Cell cultures are exposed to the test chemical with and without a metabolic activation system.

    • A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Other Toxicological Endpoints

Data on acute, subchronic, reproductive, and developmental toxicity of this compound are limited in the publicly available literature.

  • Acute Toxicity: No specific LD50 values for this compound were identified. For the related compound p-phenylenediamine, high acute doses can cause severe dermatitis, eye irritation, asthma, and systemic effects.[5]

  • Subchronic Toxicity: In the 13-week subchronic study that preceded the NTP bioassay, male rats fed 8,000 ppm of 2,6-dichloro-p-phenylenediamine showed papillary necrosis of the kidney.[1]

  • Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of this compound were found. Studies on other phenylenediamine derivatives have indicated potential for reproductive and developmental effects.[6][7]

Proposed Metabolic Activation Pathway

The precise metabolic pathway and mechanism of carcinogenicity for this compound have not been fully elucidated. However, based on the known metabolism of other aromatic amines, a plausible pathway involves metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA.

A proposed pathway involves N-acetylation, a common metabolic route for aromatic amines, followed by potential oxidation. While direct N-hydroxylation by cytochrome P450 enzymes may be a minor pathway for some phenylenediamines, the formation of reactive quinone-imine intermediates through oxidation is another possibility that could lead to DNA adduction and genotoxicity.

G DC-1,4-PD This compound N-acetylated N-acetylated Metabolite DC-1,4-PD->N-acetylated N-acetyltransferase Oxidation Oxidation (e.g., peroxidases) DC-1,4-PD->Oxidation N-acetylated->Oxidation Quinone-imine Reactive Quinone-imine Intermediate Oxidation->Quinone-imine DNA_Adducts DNA Adducts Quinone-imine->DNA_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Proposed Metabolic Activation Pathway for this compound.

Conclusion

This compound is a chemical with clear evidence of carcinogenicity in mice, as demonstrated by the induction of hepatocellular tumors in a long-term bioassay.[1] The compound is also genotoxic, inducing mutations in bacteria and mammalian cells in vitro.[2][3][4] Data on other toxicological endpoints are scarce, highlighting a need for further investigation to fully characterize its toxicological profile. The likely mechanism of toxicity involves metabolic activation to reactive intermediates that can damage DNA. This technical guide provides a consolidated overview of the available toxicological data on this compound to inform risk assessment and guide future research efforts.

References

Stability and Storage of 2,6-Dichloro-1,4-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2,6-Dichloro-1,4-phenylenediamine (CAS No. 609-20-1). Understanding the chemical stability, proper handling, and storage of this compound is critical for ensuring its integrity, purity, and safety in research and development applications. This document outlines the compound's properties, stability profile, recommended storage conditions, and general protocols for stability assessment.

Chemical and Physical Properties

This compound is a chemical intermediate with applications in the manufacture of dyes and resins.[1][2] It is also known to be a metabolite of the pesticide 2,6-dichloro-4-nitroaniline.[1][2] A summary of its key properties is presented below.

PropertyValue
CAS Number 609-20-1
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance Solid
Solubility Insoluble in water.[3]
Stability Stable under normal conditions, but sensitive to air and light.[3][4]

Stability Profile

The chemical stability of this compound is influenced by several environmental factors. While stable under standard ambient conditions, its integrity can be compromised by exposure to air, light, heat, and incompatible materials.[3][4]

Sensitivity to Environmental Factors
  • Air and Light: The compound may be unstable upon prolonged exposure to air and light.[3] Some sources recommend storing it under an inert gas to prevent degradation.[4][5]

  • Heat: Heating the compound to decomposition can emit highly toxic fumes of chlorine and nitrogen oxides.[3]

Chemical Reactivity and Incompatibilities

This compound is incompatible with a range of substances. Contact with these materials should be avoided to prevent hazardous reactions.

Incompatible Material ClassesSpecific Examples
Strong Oxidizing Agents Peroxides, Nitrates
Acids Strong mineral acids
Acid Anhydrides Acetic anhydride
Acid Halides / Chlorides Acetyl chloride
Isocyanates Methylene diphenyl diisocyanate
Halogenated Organics Chloroformates
Phenols (Acidic) Phenol
Epoxides Ethylene oxide
Strong Reducing Agents Hydrides

Table based on information from multiple sources.[3][6][7]

The compound can neutralize acids in exothermic reactions and may generate flammable gaseous hydrogen when combined with strong reducing agents like hydrides.[3]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of this compound. The following diagram illustrates a logical workflow for its handling and storage.

G cluster_receiving Receiving Compound cluster_storage_prep Storage Preparation cluster_storage Long-Term Storage cluster_retrieval Use and Retrieval Receive Receive Compound in Sealed Container Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log If OK Inert Work under Hood: Purge with Inert Gas (e.g., Argon/Nitrogen) Log->Inert Seal Tightly Seal Container Inert->Seal Store Store in a Cool, Dry, Well-Ventilated Area Seal->Store Protect Protect from Light Store->Protect Lock Store Locked Up or in Secure, Authorized Area Store->Lock Retrieve Retrieve from Storage Store->Retrieve Equilibrate Allow to Reach Room Temperature Retrieve->Equilibrate Weigh Weigh in Ventilated Enclosure (Hood) Equilibrate->Weigh Reseal Reseal Promptly Under Inert Gas Weigh->Reseal Return Return to Storage Reseal->Return

Caption: Workflow for Handling and Storage.
Storage Condition Summary

The following conditions are recommended for the storage of this compound to ensure its long-term stability.

ParameterConditionRationale
Temperature Cool, dry place.[6] Recommended storage temperature is often product label-specific.[5]Prevents thermal degradation.
Atmosphere Keep container tightly closed.[5][6][8] Store under an inert gas.[4][5]Prevents oxidation and degradation from exposure to air and moisture.[3][4]
Light Exposure Protect from sunlight and light.[5][6]The compound is light-sensitive.[3][4][5]
Ventilation Store in a well-ventilated place.[5][8][9]Ensures dissipation of any potential vapors and maintains a dry environment.
Container Original, tightly closed container.[5][6][8]Prevents contamination and exposure to environmental factors.
Security Store locked up or in an area accessible only to authorized personnel.[4][5]Due to its toxicity profile.

Chemical Incompatibility Diagram

To prevent hazardous reactions, this compound must be stored separately from incompatible materials.

G Main This compound Oxidizers Strong Oxidizing Agents Main->Oxidizers Incompatible Acids Acids / Acid Anhydrides / Acid Halides Main->Acids Incompatible (Exothermic) Reducing Strong Reducing Agents Main->Reducing Incompatible (May generate H₂) Others Isocyanates, Epoxides, Halogenated Organics Main->Others Incompatible

Caption: Chemical Incompatibility Map.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, a general methodology based on ICH guidelines can be employed.[3][5][6] A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][9][10]

Objective

To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[7][9]

Materials and Equipment
  • This compound reference standard

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

General Procedure for Forced Degradation

A stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is prepared and subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[8][9]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2 to 24 hours).[4]

    • Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze by HPLC.[4]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M NaOH.

    • Maintain the solution at room temperature or heat (e.g., 60°C) for a defined period.[4]

    • Withdraw samples, neutralize with an equivalent amount of HCl, dilute, and analyze by HPLC.[4]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[4][10]

    • Store the solution at room temperature, protected from light, for a set duration (e.g., 12 hours).[4]

    • Withdraw samples, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).[4]

    • Also, reflux a solution of the compound for several hours.

    • At specified intervals, withdraw samples, prepare solutions of appropriate concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be stored under the same conditions but protected from light.[4]

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

HPLC Analysis
  • Method: A gradient reversed-phase HPLC method is typically developed.[1]

  • Mobile Phase: A common starting point is a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb. A PDA detector is useful for assessing peak purity.[9]

  • Analysis: All stressed samples are analyzed. The chromatograms are evaluated to ensure that degradation product peaks are well-resolved from the main compound peak. Mass balance calculations should be performed to account for the parent compound and all major degradation products.[9]

This technical guide summarizes the critical information for the safe handling, storage, and stability assessment of this compound, providing a foundation for its effective use in a professional research environment.

References

An In-depth Technical Guide on the Historical Research and Discovery of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical research and discovery of 2,6-dichloro-1,4-phenylenediamine, a significant intermediate in the synthesis of dyes and polymers. The document details the initial synthesis, likely dating back to the late 19th century, and outlines the primary synthetic methodologies that have been developed since. Key experimental protocols for its preparation, starting from the chlorination of p-nitroaniline and subsequent reduction, are presented in detail. A thorough compilation of the compound's physicochemical and spectroscopic properties is provided in structured tables for easy reference. Furthermore, this guide includes visualizations of the synthetic pathway and a conceptual experimental workflow using the DOT language for Graphviz, adhering to specified formatting requirements.

Historical Context and Discovery

The first documented synthesis of this compound can be traced back to the late 19th century, a period of intense research in aromatic chemistry and dye synthesis. While the exact date of discovery is not definitively cited in readily available modern literature, historical chemical databases, such as the Beilstein Handbook of Organic Chemistry, reference early work on this and related compounds. The Beilstein Registry Number for this compound is 2209257, with the earliest references pointing to work from the late 1800s.

The primary impetus for the synthesis of this compound was its potential as a precursor for azo dyes. The introduction of chlorine atoms onto the phenylenediamine core was a common strategy to modify the color and improve the stability of the resulting dyes. Over the years, its utility has expanded to include applications as a monomer in the production of high-performance polymers and as a curing agent for resins.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification, handling, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 609-20-1[1][2]
Molecular Formula C₆H₆Cl₂N₂[2]
Molecular Weight 177.03 g/mol [2]
Appearance Grey to brown crystalline powder[1]
Melting Point 125-130 °C[3]
Boiling Point Decomposes[1]
Solubility Insoluble in water; soluble in ethanol, acetone, and benzene.[1]
Density ~1.5 g/cm³[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and InterpretationReference
¹H NMR Spectra available, showing signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing chlorine atoms.[4]
¹³C NMR Spectra available, indicating the presence of four distinct carbon environments in the aromatic ring. The carbons attached to chlorine atoms show characteristic downfield shifts.[4]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching, and C-Cl stretching vibrations are observable.[4]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two chlorine atoms.[4]

Synthesis and Experimental Protocols

The most common and historically significant synthetic route to this compound involves a two-step process starting from p-nitroaniline.

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

The first step is the chlorination of p-nitroaniline. This reaction is typically carried out using a chlorinating agent in the presence of a strong acid.

Experimental Protocol: Chlorination of p-Nitroaniline

  • Materials:

    • p-Nitroaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Potassium Chlorate (KClO₃) or Chlorine Gas (Cl₂)

    • Glacial Acetic Acid (optional, as a solvent)

  • Procedure:

    • Dissolve p-nitroaniline in concentrated hydrochloric acid. The mixture may require gentle heating to achieve complete dissolution.[5]

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium chlorate in water to the cooled p-nitroaniline solution with constant stirring. Alternatively, chlorine gas can be bubbled through the solution.[5] The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Filter the yellow precipitate of 2,6-dichloro-4-nitroaniline, wash it thoroughly with water to remove any residual acid, and dry it.

    • The crude product can be recrystallized from ethanol or acetic acid to obtain a pure product.[5]

Step 2: Reduction of 2,6-Dichloro-4-nitroaniline

The second step involves the reduction of the nitro group of 2,6-dichloro-4-nitroaniline to an amino group to yield the final product. Several methods can be employed for this reduction.

Experimental Protocol 1: Reduction with Tin and Hydrochloric Acid

This is a classic and reliable method for the reduction of aromatic nitro compounds.

  • Materials:

    • 2,6-Dichloro-4-nitroaniline

    • Granulated Tin (Sn)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place 2,6-dichloro-4-nitroaniline and granulated tin.

    • Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require cooling to control the rate.

    • After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours until the yellow color of the nitro compound disappears.

    • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This will precipitate tin salts as tin hydroxide and liberate the free amine.

    • The product, this compound, can be isolated by steam distillation or by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.

Experimental Protocol 2: Catalytic Hydrogenation

This method offers a cleaner alternative to the use of metal/acid reductions.

  • Materials:

    • 2,6-Dichloro-4-nitroaniline

    • Palladium on Carbon (Pd/C) catalyst (5-10%)

    • Ethanol or Ethyl Acetate (as solvent)

    • Hydrogen Gas (H₂)

  • Procedure:

    • Dissolve 2,6-dichloro-4-nitroaniline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C (typically 1-5 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by a pressure drop).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be purified by recrystallization.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic pathway and a general experimental workflow.

Synthetic_Pathway_of_2_6_Dichloro_1_4_phenylenediamine p_nitroaniline p-Nitroaniline reagents1 + Cl₂ or KClO₃ + HCl p_nitroaniline->reagents1 intermediate 2,6-Dichloro-4-nitroaniline reagents2 + Sn/HCl or H₂/Pd-C intermediate->reagents2 product This compound reagents1->intermediate reagents2->product Experimental_Workflow_for_Synthesis start Start: p-Nitroaniline chlorination Chlorination (HCl, Cl₂/KClO₃) start->chlorination isolation1 Precipitation & Filtration chlorination->isolation1 intermediate Intermediate: 2,6-Dichloro-4-nitroaniline isolation1->intermediate reduction Reduction (Sn/HCl or H₂/Pd-C) intermediate->reduction workup Work-up (Base addition/Filtration) reduction->workup purification Purification (Recrystallization/Sublimation) workup->purification product Final Product: This compound purification->product end End product->end

References

Methodological & Application

Synthesis Protocol for 2,6-Dichloro-1,4-phenylenediamine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in the synthesis of dyes and polymers. The synthesis is a two-step process commencing with the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline, followed by the reduction of the nitro group to afford the final product. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic amine that serves as a valuable building block in organic synthesis, particularly in the preparation of azo dyes and certain polyamides. Its synthesis involves the introduction of two chlorine atoms onto the p-nitroaniline backbone, followed by the reduction of the nitro functional group. The following protocol details a reliable method for its preparation in a laboratory setting.

Chemical Reaction Pathway

The overall synthesis can be depicted as follows:

Step 1: Chlorination of p-Nitroaniline

p-Nitroaniline is chlorinated to form the intermediate, 2,6-dichloro-4-nitroaniline.

Step 2: Reduction of 2,6-dichloro-4-nitroaniline

The nitro group of 2,6-dichloro-4-nitroaniline is reduced to an amine group to yield this compound.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

StepReactantReagent/CatalystSolventReaction TimeTemperatureProductYield (%)Purity (%)Melting Point (°C)
1p-NitroanilineChlorine gasHydrochloric Acid (6N)3-4 hours105-110 °C2,6-dichloro-4-nitroaniline~84-92%>97%185-194 °C
22,6-dichloro-4-nitroanilineIron powder / Ammonium chlorideEthanol/Water2-4 hoursRefluxThis compoundHigh>98%135-138 °C

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline[1][2][3]

This procedure is based on the chlorination of p-nitroaniline in a hydrochloric acid medium.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Chlorine gas

  • Water

  • Round-bottom flask with a reflux condenser and gas inlet tube

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, prepare a 6N solution of hydrochloric acid.

  • Suspend p-nitroaniline in the hydrochloric acid solution. The molar ratio of p-nitroaniline to hydrochloric acid should be optimized for solubility and reaction rate.

  • Heat the suspension to approximately 105-110 °C with vigorous stirring.

  • Bubble chlorine gas through the hot suspension. The reaction is exothermic and the temperature should be maintained.

  • Continue the chlorination for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to 70-80 °C.

  • The solid product, 2,6-dichloro-4-nitroaniline, will precipitate. Filter the precipitate and wash it thoroughly with water to remove excess acid.

  • Dry the product in a vacuum oven. The resulting product is typically a lemon-yellow solid.[1]

Step 2: Synthesis of this compound[5]

This procedure outlines the reduction of the nitro intermediate using iron in the presence of an acidic catalyst.

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Iron powder (fine grade)

  • Ammonium chloride

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, add 2,6-dichloro-4-nitroaniline and a mixture of ethanol and water (e.g., 8:2 v/v) to act as the solvent.

  • To this suspension, add iron powder (approximately 3-5 molar equivalents) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux with vigorous stirring.

  • The reduction reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a greyish powder.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction pNA p-Nitroaniline Chlorination Chlorination (Cl2, HCl, 105-110°C) pNA->Chlorination Reactant DCNA 2,6-dichloro-4-nitroaniline Chlorination->DCNA Intermediate Reduction Reduction (Fe, NH4Cl, Reflux) DCNA->Reduction DCNA->Reduction Proceed to Step 2 DCPD This compound Reduction->DCPD Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme care.

  • Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

  • The final product, this compound, may be toxic and should be handled with care.[2]

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. By following the detailed experimental procedures and safety precautions, researchers can successfully prepare this valuable chemical intermediate for various applications in organic synthesis.

References

Application Notes and Protocols for the Polymerization of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dichloro-1,4-phenylenediamine in the synthesis of high-performance aromatic polyamides and polyimides. The protocols detailed below are based on established methods for the synthesis of related polymers and have been adapted for this specific monomer. The inclusion of chloro-substituents on the phenyl ring is anticipated to influence the polymer's properties, including thermal stability, solubility, and liquid crystalline behavior.

Introduction

This compound is a versatile monomer for the synthesis of aromatic polymers. The presence of two reactive amine functionalities allows for its use in polycondensation reactions with diacid chlorides to form polyamides or with dianhydrides to form polyimides. The electron-withdrawing nature and steric hindrance of the chlorine atoms are expected to affect the reactivity of the amine groups and influence the final properties of the resulting polymers. These properties may include enhanced thermal stability and flame retardancy, as well as altered solubility and chain packing, making them suitable for applications in high-performance materials.

Data Presentation

Table 1: Thermal Properties of Aromatic Polyamides

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C) (in N2)Reference Polymer System
Poly(p-phenylene terephthalamide) (PPTA)>300500 - 550p-phenylenediamine and terephthaloyl chloride
Fluorinated Polyamides189 - 214475 - 4832-(4-trifluoromethylphenoxy)terephthalic acid and various trifluoromethyl-substituted aromatic bis(ether amine)s
Polyamides with Ether and Xanthene Groups236 - 298490 - 5359,9-bis[4-(chloroformylphenoxy)phenyl]xanthene and various aromatic diamines

Table 2: Mechanical Properties of Aromatic Polyamide Films

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference Polymer System
Polyamides with Cyano Groups79 - 931.7 - 2.69 - 152,6-bis(4-chloroformylphenoxy)benzonitrile and various aromatic diamines
Semifluorinated Aromatic Polyamidesup to 88up to 1.81up to 25Semifluorinated aromatic diamines and diacid chlorides

Table 3: Thermal Properties of Aromatic Polyimides

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C) (in N2)Reference Polymer System
Polyimides from 2,6-bis(4-aminophenoxy)naphthalene255 - 295543 - 5632,6-bis(4-aminophenoxy)naphthalene and various aromatic tetracarboxylic dianhydrides
Polyimides from Diphenylsulfone DianhydrideNot specified in abstract>500Diphenylsulfone-3,3′,4,4′-tetracarboxylic dianhydride and various aromatic diamines

Table 4: Mechanical Properties of Aromatic Polyimide Films

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference Polymer System
Polyimides from 2,6-bis(4-aminophenoxy)naphthalene105 - 1241.5 - 2.37 - 222,6-bis(4-aminophenoxy)naphthalene and various aromatic tetracarboxylic dianhydrides

Experimental Protocols

Monomer Purification

For structurally controlled polymerizations, it is crucial to use high-purity this compound. Commercial monomer can be purified by sublimation in vacuo to achieve a purity of >99.9%.[1]

Protocol 1: Synthesis of Poly(2,6-dichloro-1,4-phenylene terephthalamide) via Low-Temperature Solution Polycondensation

This protocol is adapted from the well-established synthesis of poly(p-phenylene terephthalamide) (PPTA).[2][3][4]

Materials:

  • This compound (purified by sublimation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl2) (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous calcium chloride in anhydrous NMP to create the solvent system.

  • Add a stoichiometric amount of purified this compound to the NMP/CaCl2 solution. Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add an equimolar amount of terephthaloyl chloride as a solid powder to the stirred solution. The reaction is exothermic and the viscosity of the solution will increase significantly.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol or water in a blender.

  • Collect the fibrous polymer by filtration and wash it thoroughly with water and then methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Characterization:

  • Inherent Viscosity: Determined in a concentrated sulfuric acid solution (0.5 g/dL) at 30 °C.

  • Spectroscopy: FT-IR and NMR spectroscopy to confirm the chemical structure.

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and glass transition temperature.

Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride

This protocol follows the conventional two-step method for polyimide synthesis.

Materials:

  • This compound (purified by sublimation)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc.

  • Once the diamine has completely dissolved, add an equimolar amount of PMDA in one portion with vigorous stirring.

  • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 1 hour, and then heat to 100-120 °C for 3-4 hours to effect cyclodehydration.

  • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 150-200 °C for 12 hours.

Characterization:

  • Inherent Viscosity: Measured on the poly(amic acid) precursor in DMAc (0.5 g/dL) at 30 °C.

  • Spectroscopy: FT-IR spectroscopy to monitor the conversion of poly(amic acid) to polyimide (disappearance of amic acid peaks and appearance of imide peaks).

  • Thermal Analysis: TGA and DSC to determine the thermal properties of the final polyimide.

  • Film Formation: The poly(amic acid) solution can be cast onto a glass plate and thermally imidized by stepwise heating to 300°C to form a flexible film.

Visualizations

Polyamide_Synthesis_Workflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization cluster_Workup Polymer Work-up Monomer_Diamine This compound Purification_Diamine Sublimation Monomer_Diamine->Purification_Diamine Monomer_Diacid Terephthaloyl Chloride Purification_Diacid Recrystallization Monomer_Diacid->Purification_Diacid Dissolution Dissolve Diamine in NMP/CaCl2 Purification_Diamine->Dissolution Addition Add Diacid Chloride Purification_Diacid->Addition Cooling Cool to 0-5°C Dissolution->Cooling Cooling->Addition Reaction Stir at 0-5°C, then Room Temp Addition->Reaction Precipitation Precipitate in Methanol/Water Reaction->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Water & Methanol Filtration->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Poly(2,6-dichloro-1,4-phenylene terephthalamide)

Caption: Workflow for the synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide).

Polyimide_Synthesis_Workflow cluster_PAA_Synthesis Poly(amic acid) Synthesis cluster_Imidization Imidization cluster_Workup Polymer Work-up Dissolve_Diamine Dissolve Diamine in DMAc Add_Dianhydride Add Dianhydride (PMDA) Dissolve_Diamine->Add_Dianhydride Stir_PAA Stir at Room Temp Add_Dianhydride->Stir_PAA Add_Reagents Add Acetic Anhydride & Pyridine Stir_PAA->Add_Reagents Poly(amic acid) Solution Heat Heat to 100-120°C Add_Reagents->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Vacuum Dry Wash->Dry Final_Polyimide Final_Polyimide Dry->Final_Polyimide Polyimide

References

Application Notes and Protocols for Polyamide Synthesis with 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of the aromatic polyamide (aramid) from 2,6-dichloro-1,4-phenylenediamine and terephthaloyl chloride. The protocol is based on the established low-temperature solution polycondensation method, which is well-suited for monomers with reduced basicity due to electron-withdrawing substituents. This method facilitates the formation of high molecular weight polymers under mild conditions. Included are comprehensive protocols for monomer purification, polymerization, and polymer isolation. Quantitative data on the properties of the resulting polyamide, based on available literature for structurally similar aramids, are presented in a tabular format. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The properties of aramids can be tailored by modifying the chemical structure of the monomer units. The incorporation of halogen atoms, such as chlorine, into the polymer backbone can influence properties like solubility, flame retardancy, and liquid crystalline behavior. The synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide) involves the polycondensation of this compound with terephthaloyl chloride. The presence of two electron-withdrawing chlorine atoms on the diamine monomer reduces its basicity, making low-temperature solution polycondensation a highly effective method for producing a high molecular weight polymer. This document outlines a detailed procedure for this synthesis.

Data Presentation

Due to the limited availability of specific experimental data for poly(2,6-dichloro-1,4-phenylene terephthalamide), the following table summarizes typical quantitative data for analogous aromatic polyamides synthesized via low-temperature solution polycondensation. These values provide a reasonable expectation for the properties of the target polymer.

PropertyTypical Value Range for Analogous Aramids
Yield> 95%
Inherent Viscosity (ηinh)0.8 - 2.5 dL/g
Weight-Average Molecular Weight (Mw)40,000 - 100,000 g/mol
Glass Transition Temperature (Tg)280 - 350 °C
5% Weight Loss Temperature (Td5)> 450 °C

Experimental Protocols

Materials and Equipment
  • Monomers:

    • This compound (97% purity or higher)

    • Terephthaloyl chloride

  • Solvents:

    • N,N-dimethylacetamide (DMAc) (anhydrous)

    • N-methyl-2-pyrrolidone (NMP) (anhydrous)

    • Hexamethylphosphoramide (HMPA) (anhydrous)

  • Reagents:

    • Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (anhydrous)

    • Propylene oxide

    • Methanol

    • Nitrogen gas (high purity)

  • Apparatus:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Low-temperature bath (e.g., ice-salt bath)

    • Dropping funnel

    • Blender or homogenizer

    • Büchner funnel and filter flask

    • Vacuum oven

    • Vacuum sublimation apparatus

Experimental Workflow Diagram

G cluster_prep Monomer Purification cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation and Purification Monomer_Purification Purify this compound (Vacuum Sublimation) Dissolution Dissolve diamine in anhydrous DMAc/LiCl under Nitrogen atmosphere Monomer_Purification->Dissolution Purified Monomer Cooling Cool solution to 0°C Dissolution->Cooling Addition Add Terephthaloyl Chloride portion-wise Cooling->Addition Stirring Stir at 0°C for 2-4 hours, then at room temperature overnight Addition->Stirring Precipitation Precipitate polymer in water/methanol Stirring->Precipitation Washing Wash polymer with water and methanol Precipitation->Washing Drying Dry polymer under vacuum at 80-100°C Washing->Drying

Caption: Experimental workflow for the synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide).

Detailed Methodologies

1. Purification of this compound

To achieve a high molecular weight polymer, it is crucial to use highly purified monomers. Commercial this compound (97%) should be purified to >99.5% purity.

  • Protocol:

    • Place the crude this compound in a vacuum sublimation apparatus.

    • Evacuate the apparatus to a pressure of <0.1 mmHg.

    • Gently heat the apparatus. The diamine will sublime and collect on the cold finger as purified crystals.

    • Repeat the sublimation process at least once more to ensure high purity.

    • Store the purified monomer under a dry, inert atmosphere until use.

2. Low-Temperature Solution Polycondensation

This procedure describes the synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide) on a laboratory scale.

  • Protocol:

    • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube or nitrogen outlet.

    • Solvent and Salt Preparation: To the flask, add anhydrous N,N-dimethylacetamide (DMAc) and an inorganic salt such as anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (typically 5-10% by weight of the solvent). The salt enhances the solubility of the resulting aramid.

    • Diamine Dissolution: Under a constant, gentle stream of dry nitrogen, add the purified this compound to the solvent system. Stir the mixture at room temperature until the diamine is completely dissolved.

    • Cooling: Cool the reaction flask to 0°C using an ice-salt bath.

    • Diacid Chloride Addition: Once the solution is cooled, slowly add an equimolar amount of terephthaloyl chloride in solid form or as a solution in a small amount of anhydrous DMAc, portion-wise over 30-60 minutes, while maintaining vigorous stirring.

    • Polymerization: Continue stirring the reaction mixture at 0°C for 2 to 4 hours. The viscosity of the solution will increase significantly as the polymer forms. After this period, allow the reaction to warm to room temperature and continue stirring overnight to ensure complete polymerization.

    • Neutralization (Optional but Recommended): To neutralize the hydrogen chloride (HCl) byproduct, which can cause polymer degradation, add a proton scavenger such as propylene oxide to the reaction mixture and stir for an additional 1-2 hours.

3. Polymer Isolation and Purification

  • Protocol:

    • Precipitation: Slowly pour the viscous polymer solution into a blender containing a large excess of a non-solvent, such as water or methanol, with vigorous stirring. This will cause the polyamide to precipitate as a fibrous or powdery solid.

    • Washing: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly several times with water to remove the solvent and any remaining salts, followed by washing with methanol to remove water and low molecular weight oligomers.

    • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for at least 24 hours or until a constant weight is achieved.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the low-temperature solution polycondensation process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diamine 2,6-Dichloro-1,4- phenylenediamine Process Low-Temperature Solution Polycondensation Diamine->Process Diacid_Chloride Terephthaloyl Chloride Diacid_Chloride->Process Solvent Anhydrous DMAc/LiCl Solvent->Process Temperature Low Temperature (0°C) Temperature->Process Atmosphere Inert Atmosphere (N2) Atmosphere->Process Polyamide Poly(2,6-dichloro-1,4-phenylene terephthalamide) Process->Polyamide Byproduct Hydrogen Chloride (HCl) Process->Byproduct

Caption: Logical relationship of reactants and conditions in the polyamide synthesis.

Application of 2,6-Dichloro-1,4-phenylenediamine in the Synthesis of High-Performance Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-1,4-phenylenediamine is an aromatic diamine monomer that holds significant promise for the development of advanced aromatic polyamides (aramids) with tailored properties. Its unique chlorinated structure, when incorporated into a polymer backbone, can disrupt chain packing and hydrogen bonding, leading to enhanced solubility and processability without compromising the high thermal stability inherent to aramids. This application note details the synthesis of a modified aramid homopolymer using this compound and terephthaloyl chloride, providing a comprehensive experimental protocol and characterizing the resulting polymer's properties. These materials are of particular interest to researchers and professionals in materials science and drug development, where high-performance, soluble polymers are sought for applications such as advanced coatings, membranes, and drug delivery systems.

Polymerization of this compound: A Detailed Protocol

The synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide) is achieved via low-temperature solution polycondensation. This method is ideal for producing high molecular weight aramids while minimizing side reactions.

Materials:

  • This compound (99.9% purity, sublimed)

  • Terephthaloyl chloride (99.5+% purity)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Low-temperature bath

  • Addition funnel

  • High-speed blender

  • Vacuum oven

Experimental Procedure:

  • Monomer Purification: 2,6-Dichloro-p-phenylenediamine can be purchased at 97% purity and should be purified to 99.9% by sublimation in vacuo at least twice to ensure the synthesis of structurally controlled polymers.[1]

  • Solvent and Additive Preparation: In a three-necked flask, prepare a solvent system of N-methyl-2-pyrrolidone (NMP) containing 5-10% (w/v) of anhydrous lithium chloride (LiCl). The LiCl aids in the dissolution of the polymer as it forms.

  • Diamine Dissolution: Under a nitrogen atmosphere, add the purified this compound to the NMP/LiCl solvent system. Stir the mixture gently until the monomer is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5°C using a low-temperature bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride to the cooled diamine solution under vigorous stirring. The terephthaloyl chloride can be added as a solid or as a solution in a small amount of anhydrous NMP.

  • Polymerization: Continue the reaction at 0-5°C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a high-speed blender containing methanol or water.

  • Neutralization and Purification: The precipitated polymer should be thoroughly washed with water to remove the solvent, LiCl, and any unreacted monomers. A final wash with a dilute sodium bicarbonate solution can be used to neutralize any residual hydrochloric acid, followed by several washes with deionized water until the washings are neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization of Poly(2,6-dichloro-1,4-phenylene terephthalamide)

The resulting polymer, a "random" aramid, exhibits properties that are distinct from its non-chlorinated counterpart, poly(p-phenylene terephthalamide) (PPTA).

PropertyValue/ObservationReference
Inherent Viscosity 3.85 dL/g (for a 50/50 copolymer with p-phenylenediamine in DMAc/Li₂CO₃)
Solubility The introduction of 2-chloro-p-phenylenediamine as a comonomer can improve the solubility of the resulting aramid. The homopolymer is expected to have enhanced solubility in organic solvents compared to PPTA.[1]
Thermal Stability The thermal properties of the modified polymer are slightly decreased compared to PPTA, but it remains a resin with good stability.
Mechanical Properties Films formed from copolymers containing 2-chloro-p-phenylenediamine (at 45 mol%) exhibit improved mechanical properties and fracture toughness compared to pure PPTA films produced by the same method.

Logical Workflow for Aramid Synthesis from this compound

The following diagram illustrates the key steps in the synthesis and processing of aramids from this compound.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Potential Applications Monomer_Purification Monomer Purification (this compound) Polymerization Low-Temperature Solution Polycondensation Monomer_Purification->Polymerization Solvent_Prep Solvent Preparation (NMP/LiCl) Solvent_Prep->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Drying Drying Precipitation->Drying Viscosity Viscosity Measurement Drying->Viscosity Solubility_Test Solubility Testing Drying->Solubility_Test Thermal_Analysis Thermal Analysis (TGA/DSC) Drying->Thermal_Analysis Mechanical_Testing Mechanical Property Testing Drying->Mechanical_Testing Advanced_Coatings Advanced Coatings Viscosity->Advanced_Coatings Drug_Delivery Drug Delivery Systems Solubility_Test->Drug_Delivery Membranes High-Performance Membranes Thermal_Analysis->Membranes Mechanical_Testing->Advanced_Coatings

Caption: Workflow for aramid synthesis and characterization.

Conceptual Relationship of Monomer Structure to Polymer Properties

The inclusion of the dichloro-substituted monomer directly influences the final properties of the aramid. This relationship can be visualized as follows:

G Monomer 2,6-Dichloro-1,4- phenylenediamine Structure Disrupted Chain Packing & Reduced H-Bonding Monomer->Structure Thermal_Stability High Thermal Stability (maintained) Monomer->Thermal_Stability Mechanical_Properties Enhanced Mechanical Properties (in copolymers) Monomer->Mechanical_Properties Solubility Increased Solubility Structure->Solubility Processability Improved Processability Structure->Processability

Caption: Monomer structure's impact on polymer properties.

Conclusion

The use of this compound as a monomer in polymerization reactions offers a strategic approach to developing advanced aramids with enhanced solubility and processability. The detailed protocol provided herein serves as a foundational method for researchers to synthesize and explore these novel materials. The improved properties of the resulting polymers open up new avenues for their application in demanding fields, including the potential for creating sophisticated drug delivery platforms where soluble, biocompatible, and stable polymers are essential. Further research into the homopolymer's specific properties and its performance in various applications is warranted.

References

Application Notes and Protocols for the Analytical Detection of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-phenylenediamine (DCPIA) is an aromatic amine used as an intermediate in the synthesis of dyes and polymers.[1] It is also a metabolite of the fungicide Dicloran.[1] Due to its potential toxicity and classification as a possible carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, consumer products, and biological systems.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Genotoxic Potential of this compound

This compound has been shown to be mutagenic in several in vitro studies, including the Salmonella typhimurium (Ames) test and mouse lymphoma assays.[1] This suggests that the compound can induce DNA damage, a key event in the initiation of carcinogenesis. The exact mechanism of its genotoxicity is not fully elucidated but is believed to involve metabolic activation to reactive intermediates that can form adducts with DNA.

G Potential Genotoxic Mechanism of this compound A This compound (Parent Compound) B Metabolic Activation (e.g., Cytochrome P450 enzymes) A->B C Formation of Reactive Intermediates (e.g., N-hydroxy, nitroso derivatives) B->C D Covalent Binding to DNA C->D E DNA Adduct Formation D->E F DNA Damage (e.g., mutations, chromosomal aberrations) E->F G Potential for Carcinogenesis F->G

Caption: Potential genotoxic pathway of this compound.

Quantitative Data Summary

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UVHPLC-MS/MS (Triple Quad)
Analyte Phenylenediamine Isomers2-Chloro-1,4-phenylenediamine sulfate
Column Primesep 100, 4.6 x 150 mm, 5 µmPoroshell 120 Bonus-RP, 3.0 x 100 mm, 2.7 µm[4]
Mobile Phase Acetonitrile, Water, Sulfuric AcidA: 10 mM Ammonium Acetate in Water, B: Acetonitrile
Detection UV at 200 nmESI+, Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) ~10 ng/mLNot specified
Limit of Quantification (LOQ) Not specifiedNot specified
Linearity Range Not specifiedNot specified
Recovery (%) Not specifiedNot specified
Reference Adapted from SIELCAdapted from Agilent Technologies[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

ParameterGC-MS
Analyte Chlorinated Anilines (as a proxy)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (2 min), then 14 °C/min to 280 °C (hold 20 min)
Detection Electron Ionization (EI), Selected Ion Monitoring (SIM)
Limit of Detection (LOD) ~0.1 pg (for derivatized p-phenylenediamine)[5]
Limit of Quantification (LOQ) 0.0037 mg/m³ (for p-chloroaniline in air)[6]
Linearity Range 0.1 - 25 µg/mL (for derivatized p-phenylenediamine)[5]
Recovery (%) ~85% (for p-phenylenediamine)[5]
Reference Adapted from Di Gioia et al. (2005)[5] and DGUV Method 02[6]

Experimental Protocols

HPLC-UV Method for Phenylenediamine Isomers (Adaptable for DCPIA)

This protocol is based on a method for separating phenylenediamine isomers and can be adapted for this compound.

G HPLC-UV Experimental Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System (Primesep 100 Column) A->B C Isocratic Elution (Acetonitrile/Water/H2SO4) B->C D UV Detection (200 nm) C->D E Data Analysis (Quantification) D->E

Caption: Workflow for HPLC-UV analysis of phenylenediamines.

a. Reagents and Materials:

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sulfuric acid (concentrated, analytical grade)

  • 0.45 µm syringe filters

b. Instrumentation:

  • HPLC system with a UV detector

  • Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent reverse-phase C18 column

c. Preparation of Standard Solutions:

  • Prepare a stock solution of 1 mg/mL of this compound in a 1:1 mixture of acetonitrile and deionized water.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

d. Sample Preparation (for a solid matrix like a dye product):

  • Accurately weigh approximately 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of the mobile phase and vortex for 1 minute.

  • Sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

e. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water/Sulfuric Acid (e.g., 40:60:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 200 nm (or the λmax of DCPIA)

f. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC-MS/MS Method for Chlorinated Phenylenediamines in Hair Dyes

This protocol is adapted from a method for analyzing various hair dye components, including a chlorinated phenylenediamine.[4]

G HPLC-MS/MS Experimental Workflow A Sample Extraction (Acetonitrile & Sonication) B Filtration (0.2 µm filter) A->B C UHPLC Separation (Poroshell Bonus-RP Column) B->C D Tandem Mass Spectrometry (ESI+, MRM) C->D E Data Analysis (Quantification) D->E

Caption: Workflow for HPLC-MS/MS analysis of chlorinated phenylenediamines.

a. Reagents and Materials:

  • This compound standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.2 µm regenerated cellulose syringe filters

b. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Poroshell 120 Bonus-RP column (3.0 x 100 mm, 2.7 µm) or equivalent.

c. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

d. Sample Preparation (Hair Dye):

  • Weigh 0.5 g of the hair dye sample into a 15 mL centrifuge tube.[4]

  • Add 10 mL of acetonitrile and sonicate for 10 minutes.[4]

  • Filter the extract through a 0.2 µm regenerated cellulose syringe filter into an HPLC vial.[4]

e. Chromatographic and MS Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: Determine the precursor ion (M+H)+ and suitable product ions for this compound.

f. Data Analysis:

  • Use the instrument software to integrate the peak areas of the MRM transitions.

  • Quantify the analyte using a calibration curve constructed from the standard solutions.

GC-MS Method for Chlorinated Anilines (Adaptable for DCPIA)

This protocol is based on methods for analyzing other chlorinated anilines and can be adapted for this compound. Derivatization may be necessary for improved chromatography.

G GC-MS Experimental Workflow A Sample Extraction (e.g., Liquid-Liquid Extraction) B Optional Derivatization (e.g., with Acetic Anhydride) A->B C GC Separation (DB-5MS Column) B->C D Mass Spectrometry (EI, SIM) C->D E Data Analysis (Quantification) D->E

Caption: Workflow for GC-MS analysis of chlorinated anilines.

a. Reagents and Materials:

  • This compound standard (≥98% purity)

  • Methylene chloride (pesticide grade)

  • Sodium sulfate (anhydrous)

  • (Optional) Acetic anhydride for derivatization

  • Internal standard (e.g., d-labeled analogue or a structurally similar compound)

b. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • DB-5MS column (30 m x 0.25 mm, 0.25 µm) or equivalent

c. Preparation of Standard Solutions:

  • Prepare a stock solution of 1 mg/mL of this compound in methylene chloride.

  • Prepare calibration standards by serial dilution.

  • If performing derivatization, treat the standards with the derivatizing agent.

d. Sample Preparation (Water Sample):

  • To 1 L of water sample, add a known amount of internal standard.

  • Adjust the pH to >11 with 5M NaOH.

  • Extract three times with 60 mL portions of methylene chloride.

  • Dry the combined extracts by passing them through anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

e. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program: 60 °C for 2 min, then ramp at 14 °C/min to 280 °C and hold for 20 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

f. Data Analysis:

  • Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

References

Application Notes and Protocols for the Purification of Crude 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-phenylenediamine is a crucial building block in the synthesis of various high-performance polymers, dyes, and pharmaceutical compounds. The purity of this diamine is paramount, as impurities can significantly impact the properties, efficacy, and safety of the final products. This document provides detailed protocols for the purification of crude this compound, enabling researchers to obtain high-purity material suitable for demanding applications.

The primary synthetic route to this compound involves the reduction of 2,6-dichloro-4-nitroaniline. Consequently, crude samples of the diamine may contain unreacted starting material, partially reduced intermediates, and other side-products. The purification methods detailed below are designed to effectively remove these common impurities.

Common Impurities

The crude this compound, synthesized via the reduction of 2,6-dichloro-4-nitroaniline, may contain the following impurities:

  • 2,6-dichloro-4-nitroaniline: Unreacted starting material.

  • Partially reduced intermediates: Such as nitroso and hydroxylamino derivatives.

  • Isomeric impurities: Other positional isomers of dichlorophenylenediamine if the starting materials are not pure.

  • Oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.[1]

Purification Techniques

Several methods can be employed to purify crude this compound. The choice of technique depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. The most common and effective methods are recrystallization and column chromatography. For achieving ultra-high purity, sublimation can be utilized.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For phenylenediamines, solvents such as water, toluene, or alcohol mixtures are often effective.

Protocol 1: Recrystallization from Toluene

This protocol is adapted from a method for the closely related compound, 2-chloro-1,4-phenylenediamine, and is suitable for removing less polar impurities.[2]

Materials:

  • Crude this compound

  • Toluene

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add toluene in a mass ratio of approximately 3:1 (toluene:diamine).[2]

  • Heating: Heat the mixture to 80-90 °C with continuous stirring until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the diamine) to the solution. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon and any insoluble impurities.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization from Aqueous Solution

This method is effective for removing more polar impurities and is a common technique for purifying phenylenediamines.

Materials:

  • Crude this compound

  • Deionized water

  • Sodium hydrosulfite (optional, as an antioxidant)

  • Activated Carbon

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Suspend the crude diamine in deionized water in an Erlenmeyer flask. Heat the mixture to boiling with stirring. Add the minimum amount of hot water required to fully dissolve the solid.

  • Antioxidant Addition (Optional): To prevent oxidation, a small amount of sodium hydrosulfite can be added to the boiling solution.

  • Decolorization: Add activated carbon to the hot solution and continue to boil for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified product under vacuum.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For aromatic amines, which can interact strongly with acidic silica gel, special considerations are necessary.

Protocol 3: Column Chromatography using Amine-Functionalized Silica Gel

This method mitigates the issue of strong binding and potential degradation of basic amines on standard silica gel.

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the amine-functionalized silica gel in hexane and pack it into the chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-condensed back into a pure solid.[3][4][5] This method is particularly effective for obtaining very high purity material (>99.9%) as it can separate the target compound from non-volatile impurities.[3]

Protocol 4: Vacuum Sublimation

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.

  • Vacuum Application: Evacuate the apparatus using a vacuum pump. A high vacuum is generally preferred.

  • Heating and Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger. Gently heat the bottom of the apparatus. The temperature should be carefully controlled to be high enough for the diamine to sublime but below its decomposition temperature and the sublimation temperature of less volatile impurities.

  • Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully break the vacuum and collect the purified crystals from the cold finger.

Data Presentation

The following table summarizes the expected outcomes for the different purification techniques. The values are estimates based on typical results for similar aromatic amines and will vary depending on the quality of the crude material.

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key Considerations
Recrystallization (Toluene) 85-95%>98%75-90%Effective for removing non-polar impurities.
Recrystallization (Aqueous) 85-95%>98%70-85%Good for removing polar impurities; risk of oxidation.
Column Chromatography 70-90%>99%50-80%Effective for complex mixtures; can be time-consuming.
Sublimation >95%>99.9%60-90%Excellent for achieving very high purity; requires specialized equipment.

Visualization

Workflow for Purification Method Selection

The choice of purification method often depends on the initial purity of the crude material and the desired final purity for the intended application. The following diagram illustrates a logical workflow for selecting the appropriate technique.

PurificationWorkflow Crude Crude this compound Purity_Check1 Assess Purity (e.g., HPLC, NMR) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Purity > 90% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 90% or Complex Mixture Purity_Check2 Assess Purity Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 High_Purity High Purity Product (>98%) Purity_Check2->High_Purity Purity Goal Met Ultra_High_Purity_Req Ultra-High Purity Required? High_Purity->Ultra_High_Purity_Req Sublimation Sublimation Ultra_High_Purity_Req->Sublimation Yes End_Use Suitable for End Use Ultra_High_Purity_Req->End_Use No Ultra_High_Purity Ultra-High Purity Product (>99.9%) Sublimation->Ultra_High_Purity

Caption: Purification method selection workflow.

Logical Relationship of Purification Steps

The following diagram illustrates the general sequence and relationship of steps within a typical purification process.

PurificationSteps Start Start with Crude Product Dissolve Dissolution in Appropriate Solvent Start->Dissolve Treat Decolorization (with Activated Carbon) Dissolve->Treat Filter Hot Filtration (removes solids) Treat->Filter Crystallize Crystallization (slow cooling) Filter->Crystallize Isolate Isolation (vacuum filtration) Crystallize->Isolate Wash Washing (with cold solvent) Isolate->Wash Dry Drying (under vacuum) Wash->Dry Final Pure Product Dry->Final

Caption: General steps in recrystallization.

References

Application Note: Recrystallization of 2,6-Dichloro-1,4-phenylenediamine for Enhanced Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-1,4-phenylenediamine is a crucial intermediate in the synthesis of various commercial products, including dyes and polymers.[1] The purity of this diamine is paramount to ensure the desired properties and reactivity in subsequent applications. This application note provides a detailed protocol for the purification of this compound via recrystallization, a robust and widely used technique for the purification of solid organic compounds.[2][3] The procedure outlined below is designed to be a reliable method for researchers, scientists, and professionals in the field of drug development and materials science to obtain high-purity this compound.

Physicochemical Properties and Solubility

This compound is a solid that can appear as a pale brown, light brown, or grey powder. It has a melting point in the range of 122-127 °C. The compound is known to be insoluble in water but possesses slight solubility in organic solvents like chloroform and methanol. For the purpose of recrystallization, a solvent is required in which the compound has low solubility at room temperature but high solubility at an elevated temperature. Based on procedures for structurally similar compounds, toluene has been identified as a suitable solvent for the recrystallization of chlorinated phenylenediamines.[4]

Data Presentation: Qualitative Solubility of this compound

SolventSolubility at Room Temperature (20-25°C)Solubility at Elevated Temperature
WaterInsoluble[5]Insoluble
TolueneSparingly SolubleSoluble
MethanolSlightly SolubleModerately Soluble
ChloroformSlightly SolubleModerately Soluble
EthanolSparingly SolubleModerately Soluble
AcetoneSparingly SolubleModerately Soluble

Experimental Protocols

This section details the step-by-step procedure for the recrystallization of this compound using toluene as the solvent.

Materials and Equipment:

  • Crude this compound

  • Toluene (reagent grade)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (two sizes)

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Safety Precautions:

  • This compound is an irritant and may be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine particles of the diamine.

  • Toluene is a flammable solvent. Ensure there are no open flames or spark sources in the vicinity.

  • When heated to decomposition, this compound can emit toxic fumes of chlorine and nitrogen oxides.[5]

Recrystallization Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • In a separate flask, heat the toluene to its boiling point (approximately 111 °C) using a heating mantle or hot plate.

    • Carefully add the minimum amount of hot toluene to the flask containing the crude solid to just dissolve it completely with stirring. The dissolution for a similar compound, 2-chloro-1,4-phenylenediamine, is carried out at a temperature between 60-90 °C.[4] A similar temperature range is recommended here. Avoid adding an excess of solvent to maximize the yield of the purified crystals.

  • Decolorization (Optional):

    • If the resulting solution is colored, it indicates the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution (approximately 1-2% of the weight of the crude solid).

    • Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if there are any insoluble impurities, a hot filtration step is necessary.

    • Preheat a clean Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heating source.

    • Quickly filter the hot solution through the preheated funnel into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent contamination and allow for slow cooling.

    • Let the flask cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold toluene.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter for a few minutes to help dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (122-127 °C) is an indicator of high purity.

    • Further analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR) to confirm the purity.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization procedure.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude_solid Crude this compound dissolution Dissolution (60-90°C) crude_solid->dissolution hot_solvent Hot Toluene hot_solvent->dissolution decolorization Decolorization (Optional, with Activated Charcoal) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration If no decolorization decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing with Cold Toluene vacuum_filtration->washing drying Drying washing->drying purity_assessment Purity Assessment (Melting Point, etc.) drying->purity_assessment

Caption: A flowchart of the recrystallization process.

References

Application Notes: 2,6-Dichloro-1,4-phenylenediamine in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-1,4-phenylenediamine is a key aromatic diamine intermediate utilized in the synthesis of a variety of azo dyes, particularly disperse dyes for synthetic fibers. Its chemical structure, featuring two amine groups and two chlorine atoms on a benzene ring, allows for the creation of dyes with specific chromophoric properties and good fastness. The presence of chlorine atoms can enhance the light fastness and sublimation fastness of the resulting dyes, making them suitable for applications on polyester and other synthetic textiles.

Applications in Dye Synthesis

The primary application of this compound in dye manufacturing is as a diazo component in the synthesis of azo dyes. The general process involves two main stages: diazotization and azo coupling.

  • Diazotization: One of the amine groups of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the color of the dye.

By carefully selecting the coupling component, a wide range of colors can be achieved. The second amine group on the this compound moiety can also potentially be diazotized to form disazo dyes, leading to more complex and intensely colored molecules.

A notable application is in the synthesis of disperse dyes, which are non-ionic dyes with low water solubility, designed for dyeing hydrophobic fibers like polyester. For instance, a structurally related compound, 2,6-dichloro-4-nitroaniline, is a precursor for Disperse Orange 37 and Disperse Brown 1.[1][2] The synthesis of analogous dyes can be achieved starting from this compound.

Quantitative Data Summary

The following table summarizes the properties of a representative disperse dye, Disperse Orange 37, which is synthesized from a precursor structurally similar to this compound. This data provides an indication of the performance characteristics that can be expected from dyes derived from this class of intermediates.

PropertyValueReferences
Dye Name Disperse Orange 37 (Analogous)[3]
C.I. Name Disperse Orange 37[2]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[2]
Molecular Weight 392.24 g/mol [2]
λmax (in acetonitrile) 480 nm[4]
Molar Extinction Coefficient (ε) 24,500 L·mol⁻¹·cm⁻¹[4]
Light Fastness (on Polyester) 6-7 (on a scale of 1-8)[3]
Washing Fastness (Staining) 5 (on a scale of 1-5)[3]

Experimental Protocols

Synthesis of a Representative Monoazo Disperse Dye

This protocol describes the synthesis of a monoazo disperse dye analogous to Disperse Orange 37, using this compound as the starting diazo component and N-ethyl-N-cyanoethylaniline as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N-ethyl-N-cyanoethylaniline

  • Sodium acetate

  • Ice

  • Distilled water

  • Ethanol

Procedure:

Part 1: Diazotization of this compound

  • In a 250 mL beaker, add a calculated amount of this compound and a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound hydrochloride. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The formation of the diazonium salt solution is indicated by a clear solution.

Part 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve N-ethyl-N-cyanoethylaniline in a suitable solvent, such as a mixture of acetic acid and water.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • After the addition is complete, adjust the pH of the mixture to 4-5 by adding a solution of sodium acetate.

  • Continue stirring the reaction mixture for 2-3 hours at 0-5 °C to allow for the complete formation of the azo dye precipitate.

Part 3: Isolation and Purification of the Dye

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold distilled water to remove any unreacted salts and acids.

  • Further wash the crude dye with a small amount of cold ethanol to remove any unreacted coupling component.

  • Dry the purified dye in a vacuum oven at a low temperature.

Visualizations

DyeSynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Isolation & Purification start Start: this compound in HCl/H₂O cool1 Cool to 0-5°C start->cool1 add_nitrite Add NaNO₂ solution dropwise (maintain T < 5°C) cool1->add_nitrite na_nitrite Prepare cold NaNO₂ solution na_nitrite->add_nitrite stir1 Stir for 30 min at 0-5°C add_nitrite->stir1 diazonium_salt Diazonium Salt Solution stir1->diazonium_salt add_diazonium Add Diazonium Salt Solution diazonium_salt->add_diazonium coupling_component Coupling Component: N-ethyl-N-cyanoethylaniline cool2 Cool to 0-5°C coupling_component->cool2 cool2->add_diazonium ph_adjust Adjust pH to 4-5 with Sodium Acetate add_diazonium->ph_adjust stir2 Stir for 2-3 hours at 0-5°C ph_adjust->stir2 dye_precipitate Azo Dye Precipitate stir2->dye_precipitate filtration Vacuum Filtration dye_precipitate->filtration wash_water Wash with Cold Water filtration->wash_water wash_etoh Wash with Cold Ethanol wash_water->wash_etoh drying Vacuum Drying wash_etoh->drying final_product Final Purified Dye drying->final_product

Caption: General workflow for the synthesis of a monoazo disperse dye.

LogicalRelationship start_material This compound (Diazo Component) process Diazotization & Azo Coupling start_material->process coupling_component Coupling Component (e.g., N-ethyl-N-cyanoethylaniline) coupling_component->process intermediate Azo Dye process->intermediate property1 Color intermediate->property1 property2 Fastness Properties (Light, Wash) intermediate->property2 property3 Application on Synthetic Fibers intermediate->property3

Caption: Logical relationship of starting materials to final dye properties.

References

Application Notes and Protocols for 2,6-Dichloro-1,4-phenylenediamine as a Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,6-Dichloro-1,4-phenylenediamine as a curing agent for resins, particularly epoxy resins. Due to the limited specific data available for this compound in resin curing applications, this document outlines the general principles, expected effects based on its chemical structure, and provides detailed protocols for its evaluation.

Introduction

This compound is an aromatic diamine that has been used as an intermediate in the synthesis of dyes and polymers.[1][2] Its chemical structure, featuring two primary amine groups and two electron-withdrawing chlorine atoms on the benzene ring, suggests its potential as a curing agent for epoxy and other thermosetting resins. Aromatic amines are a well-established class of curing agents known for imparting high thermal stability, excellent chemical resistance, and good mechanical properties to cured resins.[3] The chlorine substituents on the phenylenediamine backbone are expected to influence its reactivity and the final properties of the cured polymer. Specifically, the electron-withdrawing nature of chlorine atoms can decrease the basicity of the amine groups, potentially leading to a less reactive system that requires higher curing temperatures compared to non-halogenated aromatic diamines.[4]

Curing Mechanism

The curing of epoxy resins with primary amines like this compound proceeds through a nucleophilic addition reaction. Each of the two primary amine groups contains two active hydrogen atoms that can react with the epoxide groups of the resin. The reaction can be summarized in two main steps:

  • Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group, resulting in a tertiary amine and another hydroxyl group.

This process continues until a highly cross-linked, three-dimensional polymer network is formed. The presence of two primary amine groups per molecule of this compound allows it to act as a cross-linking agent, connecting multiple resin chains.

Curing Reaction Pathway

curing_mechanism Epoxy Epoxy Resin (with epoxide groups) Intermediate Intermediate Adduct (Secondary Amine + Hydroxyl Group) Epoxy->Intermediate + Diamine Diamine This compound (Primary Diamine) Diamine->Intermediate Cured Cross-linked Polymer Network (Cured Resin) Intermediate->Cured + more Epoxy

Caption: General reaction pathway for epoxy resin curing with a primary diamine.

Expected Effects on Resin Properties

Based on studies of other chlorinated aromatic diamines used as curing agents, the incorporation of this compound into a resin matrix is anticipated to influence the following properties:

  • Thermal Stability: The aromatic nature of the curing agent is expected to contribute to a high glass transition temperature (Tg) and good thermal stability of the cured resin.

  • Mechanical Properties: The rigid structure of the phenylenediamine backbone can enhance the stiffness and mechanical strength of the cured material. The presence of chlorine atoms may also increase intermolecular interactions, potentially leading to improved mechanical performance.[3]

  • Chemical Resistance: The dense cross-linked network and the chemical stability of the aromatic rings generally result in excellent resistance to a wide range of chemicals and solvents.

  • Reactivity and Processing: The electron-withdrawing chlorine atoms are likely to reduce the reactivity of the amine groups, leading to a longer pot life and requiring higher temperatures for curing compared to non-substituted aromatic diamines. This can be advantageous for processes requiring a longer working time before gelation.[4]

Quantitative Data Summary

The following table provides a template for summarizing key performance indicators when evaluating this compound as a curing agent. Representative data from a study on an epoxy resin cured with a different chlorinated aromatic diamine (4,4′-methylenebis(2-chloroaniline) - MOCA) is included for illustrative purposes and to provide a potential baseline for comparison.[3]

PropertyTest MethodThis compoundReference: AFG-90MH-MOCA-C[3]
Curing Profile
Initial Curing Temperature (Ti)DSCUser to determine~150 °C
Peak Curing Temperature (Tp)DSCUser to determine~180 °C
Final Curing Temperature (Tf)DSCUser to determine~220 °C
Thermal Properties
Glass Transition Temperature (Tg)DMA / DSCUser to determine190 °C
Decomposition Temperature (Td)TGAUser to determine> 350 °C
Mechanical Properties
Flexural StrengthASTM D790User to determine165 MPa
Tensile StrengthASTM D638User to determineData not available
Chemical Properties
Water AbsorptionASTM D570User to determineData not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the performance of this compound as a resin curing agent.

Protocol 1: Preparation of Cured Resin System

Objective: To prepare a cured epoxy resin sample using this compound.

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (curing agent)

  • Solvent (if necessary, for viscosity reduction, e.g., acetone)

  • Beaker or mixing vessel

  • Stirring rod or mechanical stirrer

  • Vacuum oven

  • Mold for sample casting

Procedure:

  • Stoichiometric Calculation: Determine the required amount of curing agent. The optimal ratio is typically when the number of moles of active hydrogen in the amine is equal to the number of moles of epoxy groups in the resin. This compound has 4 active hydrogens per molecule.

  • Mixing:

    • Preheat the epoxy resin to a moderate temperature (e.g., 60-80 °C) to reduce its viscosity.

    • Add the calculated amount of this compound to the preheated resin.

    • Mix thoroughly until the curing agent is completely dissolved and the mixture is homogeneous. If necessary, a small amount of solvent can be used, which should be removed later.

  • Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into a preheated mold.

    • Place the mold in an oven and cure according to a predefined temperature profile. A typical curing schedule for aromatic amines involves a multi-stage process, for example:

      • 120 °C for 1 hour

      • 150 °C for 2 hours

      • Post-curing at 180 °C for 1 hour

    • The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).

  • Cooling and Demolding: After curing, allow the sample to cool down slowly to room temperature before demolding to avoid thermal stress.

Protocol 2: Characterization of Curing Behavior by DSC

Objective: To determine the curing profile (onset, peak, and end temperatures) and the heat of reaction.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Prepare a small amount (5-10 mg) of the uncured epoxy/curing agent mixture as described in Protocol 1.

  • Dynamic Scan:

    • Place the sample in a DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the expected final curing temperature (e.g., 250 °C).

    • Record the heat flow as a function of temperature. The resulting exotherm provides the initial (Ti), peak (Tp), and final (Tf) curing temperatures, as well as the total heat of reaction (ΔH).

  • Isothermal Scan (Optional): To study the curing kinetics at a specific temperature, hold the sample at a constant temperature and record the heat flow as a function of time.

Protocol 3: Determination of Glass Transition Temperature (Tg)

Objective: To measure the glass transition temperature of the cured resin, which is an indicator of its thermal stability.

Instrumentation:

  • Dynamic Mechanical Analyzer (DMA) or DSC

Procedure (using DMA):

  • Sample Preparation: Prepare a rectangular sample of the cured resin with appropriate dimensions for the DMA instrument.

  • Measurement:

    • Mount the sample in the DMA.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Heat the sample at a constant rate (e.g., 3-5 °C/min) through the expected transition region.

    • The Tg can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus (E').

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Material Characterization Prep 1. Calculate Stoichiometry (Epoxy:Amine Ratio) Mix 2. Mix Resin and Curing Agent Prep->Mix Degas 3. Degas Mixture Mix->Degas Cure 4. Cast and Cure in Oven Degas->Cure DSC Curing Profile (DSC) Cure->DSC DMA Thermal Properties (Tg by DMA) Cure->DMA Mech Mechanical Testing (Flexural, Tensile) Cure->Mech Chem Chemical Resistance Cure->Chem

Caption: A typical workflow for preparing and characterizing a resin cured with a novel agent.

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures. It may be harmful if swallowed, in contact with skin, or if inhaled.[5] It is also important to note that there is limited evidence for its carcinogenicity in experimental animals.[2] Therefore, it is crucial to:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

By following these guidelines and protocols, researchers can effectively evaluate the potential of this compound as a curing agent for high-performance resin applications.

References

Application Notes and Protocols for Handling and Disposal of 2,6-Dichloro-1,4-phenylenediamine Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and disposal of waste containing 2,6-Dichloro-1,4-phenylenediamine. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Introduction to this compound

This compound is an aromatic amine used in various industrial applications, including the synthesis of dyes and as an intermediate in the production of pharmaceuticals and polymers.[1] Due to its chemical structure, it is classified as a hazardous substance with significant toxicological and environmental concerns.[2][3]

Chemical and Physical Properties

PropertyValue
CAS Number 609-20-1[4]
Molecular Formula C₆H₆Cl₂N₂[4]
Molecular Weight 177.03 g/mol [4]
Appearance Solid
Melting Point 164-166 °C (decomposes)[5]
Solubility Insoluble in water[6]
Hazard Identification and Safety Precautions

Summary of Hazards

This compound is classified as a hazardous chemical with the following primary concerns:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[2]

  • Skin and Eye Irritation: Causes serious eye irritation and may cause an allergic skin reaction.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

  • Carcinogenicity: While not definitively classified as a carcinogen by NTP or OSHA, it has been shown to cause pancreatic cancer in rats at high doses.[2][4]

  • Other Hazards: Upon decomposition when heated, it can emit highly toxic fumes of chlorine and nitrogen oxides.[6]

Personal Protective Equipment (PPE)

All personnel handling this compound or its waste must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[7]

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Lab Coat: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is required.[3]

Experimental Protocol for Handling and Waste Collection

3.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible.[9]

3.2. Handling Procedures

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not breathe in dust or vapors.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

3.3. Waste Collection

  • Segregation: Waste containing this compound must be collected separately from other waste streams. Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][6]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; do not use metal containers for corrosive waste.[10] The original container can often be used for waste collection.[10]

  • Labeling: The waste container must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure satellite accumulation area (SAA).[10][11]

Spill and Emergency Procedures

4.1. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[2]

  • Clean-up:

    • For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[3]

    • Use an inert absorbent material for liquid spills.[7]

    • Clean the affected area thoroughly.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) office.

4.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Waste Disposal Protocol

All waste containing this compound must be disposed of as hazardous waste.

5.1. On-Site Accumulation

  • Accumulate the waste in the designated and properly labeled container in the satellite accumulation area.

  • Do not exceed the maximum allowable quantity of hazardous waste in the SAA as per institutional and regulatory guidelines.[10]

5.2. Off-Site Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The waste will be transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment in accordance with local, state, and federal regulations.[2]

Visualizations

Waste Handling and Disposal Workflow

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Spill & Emergency cluster_3 Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a well-ventilated fume hood A->B C Weigh/handle chemical B->C D Collect solid & liquid waste in a dedicated, labeled container C->D Generate Waste G Spill Occurs C->G E Segregate from incompatible materials D->E F Keep container closed E->F K Store waste in Satellite Accumulation Area F->K H Follow Emergency Procedures (Evacuate, Ventilate, Contain) G->H J First Aid as needed G->J I Clean up spill & collect as hazardous waste H->I I->D L Contact EHS for pickup K->L M Transport to licensed hazardous waste facility L->M

Caption: Workflow for handling and disposal of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloro-1,4-phenylenediamine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of 2,6-dichloro-4-nitroaniline.

Problem 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion of 2,6-dichloro-4-nitroaniline to the desired product. What are the possible causes and solutions?

  • Answer: Low conversion is a common issue that can stem from several factors related to the reagents, catalyst, and reaction conditions.

    • Inactive Reducing Agent or Catalyst:

      • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): The catalyst may be old, deactivated, or poisoned. Ensure you are using a fresh batch of catalyst. For substrates with halogen substituents, Raney Nickel can sometimes be a better choice than Pd/C to avoid dehalogenation.[1]

      • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): The surface of the metal powder may be oxidized. Consider activating the metal powder before use. The concentration of the acid is also crucial for the reaction rate.[1]

    • Poor Solubility: The starting material, 2,6-dichloro-4-nitroaniline, may not be sufficiently soluble in the chosen solvent at the reaction temperature. This is a common issue that limits the reaction rate.[1]

      • Solution: Try using a co-solvent system, such as ethanol/water or acetic acid, to improve solubility. For catalytic hydrogenation, protic co-solvents can be beneficial.[1]

    • Insufficient Temperature: Many reduction reactions proceed at room temperature, but some substrates require heating to achieve a reasonable rate.[1]

      • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

Problem 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity towards this compound?

  • Answer: The reduction of a nitro group proceeds through several intermediates, and incomplete reaction or side reactions can lead to impurities.

    • Common Side Products: Intermediates such as nitroso and hydroxylamine compounds can be formed. Condensation reactions between these intermediates can lead to the formation of azoxy and azo compounds.[1]

    • Solutions to Improve Selectivity:

      • Control Reaction Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of side products. Ensure efficient stirring and cooling to maintain a stable temperature.

      • Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to ensure the reaction goes to completion and reduces any intermediates.

      • Choice of Reducing Agent: Stannous chloride (SnCl₂) is known to be a mild reducing agent that can be selective for the nitro group in the presence of other reducible functional groups.[1] Iron (Fe) in acidic conditions is also a mild and effective option.[1]

Problem 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure product. What are the recommended purification methods?

  • Answer: Proper workup and purification are critical for obtaining high-purity this compound.

    • Workup:

      • Catalytic Hydrogenation: After the reaction, the catalyst must be carefully removed by filtration through a pad of Celite.

      • Metal/Acid Reduction: After the reaction, the excess metal is typically removed by filtration. The reaction mixture is then basified to precipitate the amine, which can be extracted with an organic solvent. For reductions using SnCl₂, quenching with a base like sodium bicarbonate is necessary, which can lead to the formation of tin oxides that may complicate filtration.[2]

    • Purification:

      • Recrystallization: This is a common and effective method for purifying solid organic compounds. For a compound similar to the target, 2-chloro-1,4-phenylenediamine, recrystallization from toluene has been reported.[3] The general procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.

      • Finding a Suitable Solvent: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents to find the optimal one. Due to the presence of two chlorine atoms, solvents like ethanol, methanol, or mixtures with water could be good starting points.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method for preparing this compound is the reduction of 2,6-dichloro-4-nitroaniline.[4] This precursor can be synthesized by the chlorination of 4-nitroaniline.[5][6][7]

Q2: Which reducing agents are most effective for the conversion of 2,6-dichloro-4-nitroaniline?

A2: Several reducing agents can be employed, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction, available equipment, and the desired purity. Common choices include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. This is often a clean method but requires specialized equipment for handling hydrogen gas.[1]

  • Metal Powders in Acidic Media: Iron (Fe) or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. These are cost-effective and common laboratory methods.[1]

  • Stannous Chloride (SnCl₂): A mild reducing agent that can offer good selectivity.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction can be monitored by thin-layer chromatography (TLC). The starting material (2,6-dichloro-4-nitroaniline) is a colored compound, and its disappearance can be visually tracked. The product, an aromatic amine, will have a different Rf value. Staining with an appropriate reagent may be necessary to visualize the product spot clearly.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. When working with flammable solvents or hydrogen gas, ensure proper ventilation and avoid ignition sources. Phenylenediamines can be toxic and may cause skin irritation or allergic reactions, so handle them with care.[8]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 2,6-dichloro-4-nitroaniline using Iron in Acidic Medium

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-4-nitroaniline in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Reagents: Add iron powder (typically 5-10 equivalents) and a catalytic amount of ammonium chloride.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization.

Protocol 2: General Procedure for the Reduction of 2,6-dichloro-4-nitroaniline using Stannous Chloride

This protocol provides a general method using SnCl₂.

  • Reaction Setup: Dissolve 2,6-dichloro-4-nitroaniline in ethanol in a round-bottom flask.

  • Addition of Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add ethyl acetate and carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Filter the resulting suspension through Celite. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitroarene Reduction

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ gas, Pd/C catalyst, solvent (e.g., ethanol, methanol)Clean reaction, high yieldsRequires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric, potential for dehalogenation.[1]
H₂/Raney Ni H₂ gas, Raney Ni catalyst, solvent (e.g., ethanol)Effective for substrates prone to dehalogenation with Pd/C.[1]Pyrophoric catalyst, requires careful handling.
Fe/HCl or Fe/NH₄Cl Iron powder, acid or salt, solvent (e.g., ethanol/water)Inexpensive, readily available reagents, generally good yields.Can require harsh acidic conditions, workup can be tedious.
SnCl₂/HCl Stannous chloride, acid, solvent (e.g., ethanol)Mild conditions, good for substrates with other reducible groups.[2]Stoichiometric amounts of tin salts are required, leading to significant waste; workup can be complicated by tin oxides.[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2,6-dichloro-4-nitroaniline reaction Reduction Reaction (e.g., Fe/HCl or Catalytic Hydrogenation) start->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., from Toluene or Ethanol/Water) crude->recrystallization Purify filtration Filtration and Drying recrystallization->filtration pure Pure 2,6-dichloro- 1,4-phenylenediamine filtration->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield Observed check_conversion Check for Incomplete Conversion (TLC Analysis) start->check_conversion check_side_products Check for Side Products (TLC/NMR Analysis) check_conversion->check_side_products Complete review_conditions Review Reaction Conditions (Temp, Time, Solvent) check_conversion->review_conditions Incomplete optimize_conditions Optimize Reaction Conditions check_side_products->optimize_conditions check_reagents Assess Reagent/Catalyst Activity review_conditions->check_reagents increase_temp Increase Temperature/ Extend Reaction Time review_conditions->increase_temp change_solvent Change Solvent/ Use Co-solvent review_conditions->change_solvent fresh_reagents Use Fresh Reagents/ New Catalyst Batch check_reagents->fresh_reagents

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-1,4-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial synthesis method is the reduction of 2,6-dichloro-4-nitroaniline. This precursor is typically synthesized by the chlorination of 4-nitroaniline[1][2].

Q2: What are the primary side reactions to be aware of during the reduction of 2,6-dichloro-4-nitroaniline?

A2: The main side reactions of concern are:

  • Incomplete Reduction: The reaction may stall at intermediate stages, leading to the formation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) impurities.

  • Dehalogenation: Loss of one or both chlorine atoms from the aromatic ring can occur, leading to the formation of monochloro- or unsubstituted phenylenediamines.

  • Formation of Azo/Azoxy Compounds: Under certain conditions, particularly with incomplete reduction or in the presence of specific catalysts, intermediates can condense to form dimeric impurities like azoxybenzenes[3].

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A significant change in polarity is expected as the nitro group is reduced to the more polar amine. Disappearance of the starting material spot/peak and the appearance of the product spot/peak indicate the progression of the reaction[4].

Q4: What are the recommended methods for purifying the final this compound product?

A4: Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent or solvent system can be identified[4].

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from less polar starting materials and more polar byproducts[4].

  • Acid-Base Extraction: The basic nature of the amino groups allows for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer[4].

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase the reaction temperature, but be cautious of potential side reactions like dehalogenation. - Ensure the reducing agent is active and used in sufficient stoichiometric excess.
Catalyst Deactivation (for Catalytic Hydrogenation) - Use a fresh batch of catalyst. - Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds). - Increase the catalyst loading.
Product Loss During Workup - Optimize extraction and washing procedures to minimize product loss to the aqueous phase. - If the product is isolated as a salt, ensure complete precipitation.
Side Reactions (e.g., Dehalogenation) - Choose a milder reducing agent or catalyst. For example, Raney Nickel is sometimes preferred over Palladium on carbon (Pd/C) to minimize dehalogenation. - Optimize reaction conditions such as temperature and pressure.
Problem 2: Presence of Impurities in the Final Product
Symptom Potential Cause Suggested Solution
Significant amount of starting material (2,6-dichloro-4-nitroaniline) detected. Incomplete reduction.- Increase the amount of reducing agent. - Prolong the reaction time or increase the temperature. - Check the activity of the catalyst or reducing agent.
Presence of intermediate reduction products (nitroso, hydroxylamine compounds). Insufficient reducing power or reaction time.- Ensure a sufficient excess of the reducing agent is used. - Increase the reaction time to allow for complete reduction of intermediates.
Detection of monochloro- or unsubstituted phenylenediamines. Dehalogenation side reaction.- Use a less reactive catalyst (e.g., Raney Nickel instead of Pd/C for catalytic hydrogenation). - Employ milder reaction conditions (lower temperature, lower hydrogen pressure).
Formation of colored impurities (often from azo/azoxy compounds). Condensation of reaction intermediates.- Ensure efficient and complete reduction to the amine. - Optimize the reaction conditions to minimize the lifetime of reactive intermediates.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4-nitroaniline (Precursor)

This protocol is a general representation and may require optimization.

Materials:

  • 4-nitroaniline

  • Concentrated Hydrochloric Acid

  • Potassium Chlorate

  • Water

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a reaction flask, dissolve 4-nitroaniline in concentrated hydrochloric acid with warming.

  • Cool the solution and slowly add a solution of potassium chlorate in water, maintaining a controlled temperature.

  • After the addition is complete, stir the mixture for several hours.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from glacial acetic acid or a mixture of acetic acid and ethanol to obtain pure 2,6-dichloro-4-nitroaniline[2].

Protocol 2: Reduction of 2,6-Dichloro-4-nitroaniline to this compound

Below are general protocols for common reduction methods. Specific quantities and conditions may need to be optimized.

Method A: Catalytic Hydrogenation

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Palladium on Carbon (Pd/C) or Raney Nickel

  • Ethanol or other suitable solvent

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, suspend 2,6-dichloro-4-nitroaniline and the catalyst (e.g., 5-10 mol% Pd/C) in a suitable solvent like ethanol.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride (SnCl₂)

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-nitroaniline in ethanol.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Carefully add concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic to neutralize the acid.

  • Filter the resulting suspension through celite.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

Method C: Reduction with Iron (Fe) in Acidic Media

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Iron powder

  • Ethanol

  • Acetic Acid or Hydrochloric Acid

Procedure:

  • To a solution of 2,6-dichloro-4-nitroaniline in a mixture of ethanol and acetic acid (or aqueous HCl), add iron powder in portions.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate and perform a standard workup, which may include basification and extraction with an organic solvent.

  • Purify the crude product as required.

Data Presentation

Note: The following tables provide a general comparison based on typical outcomes for nitro group reductions. Specific yields and impurity levels for the synthesis of this compound may vary and should be determined experimentally.

Table 1: Comparison of Reduction Methods for 2,6-dichloro-4-nitroaniline

Reduction Method Typical Yield Range Common Impurities Advantages Disadvantages
Catalytic Hydrogenation (Pd/C) 85-95%Dehalogenated products, incomplete reduction intermediatesHigh yields, clean reaction, easy product isolationPotential for dehalogenation, requires specialized equipment
Catalytic Hydrogenation (Raney Ni) 80-90%Incomplete reduction intermediatesLower risk of dehalogenation compared to Pd/CCatalyst can be pyrophoric, may require higher temperatures/pressures
Fe / HCl or Acetic Acid 70-90%Iron salts, incomplete reduction intermediatesInexpensive reagents, generally good for halogenated compoundsWorkup can be tedious to remove iron sludge
SnCl₂ / HCl 75-90%Tin salts, incomplete reduction intermediatesEffective and reliable methodStoichiometric amounts of tin salts are produced as waste

Visualization

Signaling Pathways and Experimental Workflows

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start 2,6-Dichloro-4-nitroaniline Reduction Reduction (e.g., Catalytic Hydrogenation, Fe/HCl, SnCl2) Start->Reduction Workup Reaction Workup (Filtration, Extraction) Reduction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product Analysis Analyze Crude Product (TLC, HPLC) Product->Analysis Characterization LowYield Low Yield Analysis->LowYield Impurities Impurities Present Analysis->Impurities CheckConditions Check Reaction Conditions (Time, Temp, Stoichiometry) LowYield->CheckConditions CheckCatalyst Check Catalyst/Reagent Activity LowYield->CheckCatalyst OptimizeWorkup Optimize Workup/Purification LowYield->OptimizeWorkup IdentifyImpurities Identify Impurities (LC-MS, NMR) Impurities->IdentifyImpurities IncompleteReduction Incomplete Reduction IdentifyImpurities->IncompleteReduction Nitro/Nitroso/Hydroxylamine Dehalogenation Dehalogenation IdentifyImpurities->Dehalogenation Monochloro- a nalog IncompleteReduction->CheckConditions ModifyConditions Modify Conditions (Milder Reagents, Lower Temp) Dehalogenation->ModifyConditions

Caption: Workflow for the synthesis of this compound and a logical troubleshooting guide.

Side_Reactions Start 2,6-Dichloro-4-nitroaniline (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Dehalogenated Dehalogenated Product Start->Dehalogenated Side Reaction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation with Ar-NHOH Product This compound (Ar-NH2) Hydroxylamine->Product +2e-, +2H+ Hydroxylamine->Azoxy Condensation with Ar-NO Product->Dehalogenated Side Reaction

Caption: Common side reactions and intermediates in the reduction of 2,6-dichloro-4-nitroaniline.

References

preventing oxidation of 2,6-Dichloro-1,4-phenylenediamine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,6-Dichloro-1,4-phenylenediamine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from white/light gray to a brownish or purplish hue. Can I still use it?

A: A color change in solid this compound indicates oxidation.[1][2] For reactions that are sensitive to impurities or require high purity starting material, it is strongly recommended to use a fresh, unoxidized batch. The presence of oxidation products can lead to lower yields and the formation of unexpected side products. If the discoloration is minor, purification by recrystallization may be possible, but it is crucial to handle the compound under an inert atmosphere during and after purification.[3]

Q2: Why is it critical to prevent the oxidation of this compound during a reaction?

A: this compound is unstable with prolonged exposure to air and light. Oxidation of the amino groups leads to the formation of highly colored and reactive species, likely quinone-diimines and subsequently polymeric byproducts. These impurities can interfere with your desired reaction, leading to reduced yields, complex product mixtures that are difficult to purify, and potentially catalyst deactivation.

Q3: What are the primary methods to prevent oxidation during my reaction?

A: The most effective methods involve rigorously excluding oxygen from the reaction vessel. This is typically achieved by:

  • Working under an inert atmosphere: Using gases like nitrogen or argon to displace air.

  • Using degassed solvents: Removing dissolved oxygen from the reaction medium.

Q4: Is a nitrogen-filled balloon sufficient to create an inert atmosphere?

A: A nitrogen-filled balloon can be adequate for less sensitive reactions or for short reaction times. It provides a positive pressure of nitrogen, which helps to prevent air from entering the flask. However, for highly sensitive reactions or prolonged heating, a more robust setup like a Schlenk line is recommended to ensure a consistently oxygen-free environment.

Q5: Can I use a chemical antioxidant in my reaction mixture to prevent the oxidation of this compound?

A: While antioxidants like Butylated Hydroxytoluene (BHT) are effective radical scavengers, their use in this specific context is not widely documented and should be approached with caution.[4] The antioxidant could potentially interfere with your desired reaction, especially if the reaction mechanism involves radical intermediates or is catalyzed by a species that can be deactivated by the antioxidant. It is generally preferable to prevent oxidation by physically excluding oxygen rather than by chemical means. If you choose to explore this option, small-scale pilot experiments are recommended to assess compatibility with your reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction mixture turns dark (yellow, brown, red, or black) immediately upon adding this compound. 1. The starting material was already oxidized.2. The solvent was not adequately degassed.3. The reaction flask was not properly purged with an inert gas.1. Check the color of your starting material. If it is discolored, use a fresh batch.2. Ensure your solvent is thoroughly degassed using one of the recommended protocols.3. Improve your inert atmosphere technique. Use a Schlenk line for more sensitive reactions.
Reaction proceeds slowly or gives a low yield, and a color change is observed over time. Gradual ingress of oxygen into the reaction setup.1. Check all seals and connections in your glassware for leaks.2. If using a balloon, ensure it remains inflated throughout the reaction.3. For long reactions, a Schlenk line with a constant positive pressure of inert gas is more reliable.
The reaction is complete, but the product is difficult to purify due to colored impurities. Oxidation occurred during the reaction or work-up.1. During the work-up, try to minimize the exposure of your product to air, especially if it is still in solution.2. Consider performing the work-up and purification (e.g., filtration, chromatography) under a blanket of inert gas.

Comparison of Inert Atmosphere Techniques

Technique Pros Cons Best For
Nitrogen/Argon Balloon - Simple and quick to set up.- Inexpensive.- Prone to leaks.- May not provide a completely oxygen-free atmosphere.- Not ideal for long-term reactions or reactions under reflux.- Short, less sensitive reactions at or below room temperature.
Schlenk Line - Provides a high-quality inert atmosphere.- Allows for multiple manipulations (additions, sampling, filtration) under inert conditions.- Suitable for long-term and heated reactions.- Requires specialized glassware and training.- More complex and time-consuming to set up.- Highly air-sensitive reactions.- Reactions requiring prolonged heating.- Multi-step syntheses where intermediates are also air-sensitive.
Glovebox - Provides the most controlled inert atmosphere.- Ideal for handling and weighing air-sensitive solids.- Expensive to purchase and maintain.- Limited working space.- Solvents must be brought in and out through an antechamber.- Handling and weighing highly pyrophoric or extremely air-sensitive solids.

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from a solvent.

  • Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freezing: Immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.

  • Final Step: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.

Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any adsorbed water. Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) and connect it to the Schlenk line via flexible tubing.

  • Purging the System: Evacuate the assembled glassware using the vacuum pump on the Schlenk line. Then, carefully refill the system with an inert gas (nitrogen or argon). Repeat this evacuate-refill cycle three times to ensure all air has been removed.

  • Adding Reagents:

    • Solids: If this compound is the first reagent to be added, it can be added to the flask before purging. If it needs to be added later, it should be done under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler connected to the Schlenk line.

Visualizations

Oxidation Pathway of p-Phenylenediamine

G cluster_oxidation Oxidation Pathway A p-Phenylenediamine B Semiquinone Radical Cation A->B -e⁻ C Quinone Diimine B->C -e⁻, -2H⁺ D Polymeric Products C->D Further Reactions

Caption: Proposed oxidation pathway of p-phenylenediamines.

Experimental Workflow for Inert Atmosphere Reaction

G cluster_workflow Inert Atmosphere Reaction Workflow start Start prep_glassware Oven-dry glassware start->prep_glassware assemble Assemble apparatus prep_glassware->assemble purge Evacuate-refill with N₂/Ar (3x) assemble->purge add_solid Add this compound purge->add_solid add_solvent Add degassed solvent via syringe add_solid->add_solvent run_reaction Run reaction under positive N₂/Ar pressure add_solvent->run_reaction workup Work-up run_reaction->workup end End workup->end

Caption: Workflow for a reaction using a Schlenk line.

Troubleshooting Logic for Reaction Discoloration

G cluster_troubleshooting Troubleshooting Reaction Discoloration start Reaction mixture turns dark check_reagent Is the solid 2,6-dichloro-1,4- phenylenediamine discolored? start->check_reagent use_fresh Use a fresh batch of reagent check_reagent->use_fresh Yes check_solvent Was the solvent degassed? check_reagent->check_solvent No degas_solvent Degas solvent using an appropriate method check_solvent->degas_solvent No check_atmosphere Was the inert atmosphere technique sufficient? check_solvent->check_atmosphere Yes improve_technique Improve inert atmosphere technique (e.g., use Schlenk line) check_atmosphere->improve_technique No proceed Proceed with reaction check_atmosphere->proceed Yes

Caption: Troubleshooting flowchart for reaction discoloration.

References

addressing solubility issues of 2,6-Dichloro-1,4-phenylenediamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dichloro-1,4-phenylenediamine in their experiments.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound due to its low aqueous solubility.[1] This guide offers a systematic approach to address these issues.

Issue: this compound fails to dissolve in the chosen solvent.

Possible Cause & Solution Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Compound does not dissolve B Verify Solvent Choice (See Table 1) A->B Start C Increase Temperature (with caution) B->C If still insoluble G Successful Dissolution B->G Success D Sonication C->D If still insoluble C->G Success E Use Co-Solvent D->E If still insoluble D->G Success F pH Adjustment (for aqueous solutions) E->F If applicable E->G Success F->G Success

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Verify Solvent Choice: Consult the solubility data (Table 1). While specific quantitative data is limited, it is known to be insoluble in water.[1] Aromatic amines, in general, may show solubility in organic solvents.

  • Increase Temperature: Gently warming the solution can increase the rate of dissolution. However, be cautious as this compound may be unstable with prolonged exposure to light and air.[1]

  • Sonication: Utilize a sonication bath to provide mechanical agitation, which can aid in breaking down solid aggregates and enhance dissolution.

  • Employ Co-solvents: If a single solvent is ineffective, a co-solvent system can be used. For instance, if the compound is intended for a biological assay in an aqueous buffer, a stock solution can be prepared in an organic solvent like DMSO or DMF and then added to the aqueous medium.

  • pH Adjustment: For aqueous solutions, altering the pH can sometimes improve the solubility of amine-containing compounds. Aromatic amines are basic and can form more soluble salts in acidic conditions.[2]

Issue: Precipitation occurs when adding a stock solution of this compound to an aqueous buffer.

Possible Cause & Solution Workflow

cluster_0 Observation cluster_1 Mitigation Strategies cluster_2 Outcome A Precipitation upon dilution B Reduce Final Concentration A->B C Modify Dilution Technique (e.g., dropwise addition with vortexing) B->C D Increase Co-solvent Percentage (check experimental tolerance) C->D E Add Surfactants (e.g., Tween-20) D->E F Clear Solution E->F

Caption: Workflow to prevent precipitation of this compound.

Detailed Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous medium to below its solubility limit.

  • Modify Dilution Technique: Instead of adding the aqueous buffer to the stock solution, add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. This helps to avoid localized high concentrations that can lead to rapid precipitation.

  • Increase Co-solvent Percentage: If the experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final solution can help maintain solubility.

  • Incorporate Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-20, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Are there any recommended solvents for preparing a stock solution?

A2: Based on the properties of similar aromatic amines, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for creating concentrated stock solutions of poorly water-soluble compounds.

Q3: What are the stability considerations for this compound in solution?

A3: this compound may be unstable with prolonged exposure to air and light.[1] It is advisable to prepare fresh solutions for experiments and store any stock solutions in the dark at a low temperature.

Q4: Can I heat the solution to aid dissolution?

A4: Gentle heating can be used to increase the rate of dissolution. However, due to its potential instability, prolonged or high-temperature heating should be avoided.[1] When heated to decomposition, it may emit toxic fumes.[1]

Q5: How does pH affect the solubility of this compound in aqueous solutions?

A5: As an aromatic amine, this compound is a weak base. In acidic aqueous solutions, the amine groups can be protonated to form more soluble salts.[2] Therefore, decreasing the pH of the aqueous medium may enhance its solubility.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Data not available-
Dimethylformamide (DMF)Data not available-
EthanolData not available-

Experimental Protocols

Protocol for Determining the Solubility of this compound in an Organic Solvent

This protocol outlines a general method for experimentally determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, Ethanol, Methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for 24-48 hours with continuous agitation.

  • Sample Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a known volume of the solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Signaling Pathway and Workflow Diagrams

While there is no specific information linking this compound to a particular signaling pathway, a hypothetical pathway where a novel small molecule inhibitor might be investigated is presented below for illustrative purposes.

cluster_0 Hypothetical Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase A B->C Activates D Kinase B C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression (Cell Proliferation) E->F Promotes G This compound (Putative Inhibitor) G->D Inhibits

Caption: Hypothetical signaling pathway for a small molecule inhibitor.

References

Technical Support Center: Purification of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-Dichloro-1,4-phenylenediamine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue: The purified product is discolored (e.g., brown, purple, or black).

  • Possible Cause 1: Oxidation. this compound can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[1]

    • Troubleshooting Steps:

      • Minimize exposure to air and light during the entire purification process.

      • Use degassed solvents for chromatography and recrystallization.

      • Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

      • Store the purified compound in a dark, airtight container, preferably under an inert atmosphere.

  • Possible Cause 2: Presence of residual starting materials or byproducts. Incomplete reactions or side reactions can lead to colored impurities. For instance, incomplete reduction of a nitro precursor can result in colored nitro-aromatic compounds.

    • Troubleshooting Steps:

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[2]

      • Employ appropriate purification techniques such as column chromatography or recrystallization to remove these impurities.[2]

Issue: Low yield after purification.

  • Possible Cause 1: Product loss during recrystallization. The compound may be partially soluble in the cold recrystallization solvent, or too much solvent may have been used.

    • Troubleshooting Steps:

      • Carefully select a recrystallization solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Use a minimum amount of hot solvent to dissolve the crude product.

      • After crystallization, cool the mixture in an ice bath to maximize crystal formation before filtration.[3]

      • Wash the collected crystals with a minimal amount of cold solvent.[3]

  • Possible Cause 2: Product loss during column chromatography. The compound may adhere strongly to the stationary phase, or the fraction collection may not have been optimal.

    • Troubleshooting Steps:

      • Choose an appropriate solvent system for elution. A gradient elution from a non-polar to a more polar solvent system can be effective.[2]

      • Carefully monitor the elution of the product using TLC or HPLC to ensure all fractions containing the desired compound are collected.

      • Ensure the crude product is properly loaded onto the column. Dry loading (adsorbing the compound onto silica gel before loading) can sometimes improve separation.[3]

Issue: Persistent impurities detected by analytical methods (e.g., HPLC, NMR) after purification.

  • Possible Cause 1: Co-elution of impurities during column chromatography. An impurity may have a similar polarity to the desired product, making separation difficult.

    • Troubleshooting Steps:

      • Optimize the mobile phase for column chromatography. Trying different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) can alter the elution profile.[2]

      • Consider using a different stationary phase if silica gel is not providing adequate separation.

      • Perform a second purification step, such as recrystallization, after column chromatography.[3]

  • Possible Cause 2: Co-crystallization of impurities. An impurity with a similar structure may crystallize along with the product.

    • Troubleshooting Steps:

      • Attempt recrystallization from a different solvent or solvent system.[3]

      • Purify the material by column chromatography before a final recrystallization step to remove the problematic impurity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities can arise from the synthetic route used. For example, if prepared by the reduction of 2,6-dichloro-4-nitroaniline, incomplete reduction can lead to the presence of the starting material.[2] Isomeric impurities, such as other dichlorophenylenediamine isomers, may also be present depending on the specificity of the synthetic method. Over-reaction or side-reaction products are also a possibility.[2]

Q2: What analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.[2]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the purity of fractions during purification.[2]

Q3: How can I purify the final product to remove these impurities?

A3: The two primary methods for purifying solid organic compounds like this compound are:

  • Column Chromatography: Silica gel column chromatography is a standard method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) can be used to separate the target compound from impurities with different polarities.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique, especially for removing small amounts of impurities.[2][3]

Q4: What are the storage recommendations for purified this compound?

A4: this compound may be unstable with prolonged exposure to air and light.[1] It is recommended to store the purified compound in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[1][4]

Data Presentation

Purification MethodExpected PurityExpected YieldNotes
Recrystallization>98% (HPLC)60-85%Yield is dependent on the purity of the crude material. Multiple recrystallizations may be necessary.[3]
Column Chromatography>99% (HPLC)40-70%Effective for removing closely related impurities but can be more time-consuming and may result in lower yields due to product loss on the column.[3]

Note: The yield and purity are estimates and can vary depending on the specific experimental conditions and the purity of the starting material.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and charcoal, if used).[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

  • Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase (solvent system) that provides good separation of the target compound from impurities on a TLC plate (aim for an Rf value of 0.2-0.4 for the target compound). A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Load the sample onto the top of the column.[3]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification cluster_troubleshooting Troubleshooting start Start Purification crude_product Crude this compound start->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Difficult Separation analysis Analyze Purity (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Product (Store under inert atmosphere) analysis->pure_product Purity OK impure_product Product Impure? analysis->impure_product Purity Not OK discolored Discolored Product? impure_product->discolored Yes low_yield Low Yield? impure_product->low_yield No oxidation_check Oxidation? (Air/Light Exposure) discolored->oxidation_check Yes impurity_check Residual Impurities? discolored->impurity_check No optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) low_yield->optimize_recrystallization From Recrystallization optimize_chromatography Optimize Chromatography (Solvent System, Loading) low_yield->optimize_chromatography From Chromatography repurify Re-purify (Different Method) oxidation_check->repurify impurity_check->repurify optimize_recrystallization->recrystallization optimize_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-1,4-phenylenediamine. The following information is designed to help identify and remove impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

The most common impurity is the starting material from the synthesis, 2,6-dichloro-4-nitroaniline, which can persist due to incomplete reduction of the nitro group.[1] Other potential impurities can include starting materials from preceding steps, byproducts from side reactions, and isomers, depending on the synthetic route. 2,6-Dichloro-p-phenylenediamine is also a known metabolite of the pesticide 2,6-dichloro-4-nitroaniline, which could be a source of contamination.[2]

Q2: What analytical methods are recommended for identifying impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities:

  • Thin-Layer Chromatography (TLC): A quick and effective method to assess the purity of the crude product and monitor the purification process. For phenylenediamines, a common developing solvent system is a mixture of ethyl acetate, butanol, and water.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) is a good starting point.[1][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.[1]

Q3: What are the most effective methods for purifying this compound?

The two most common and effective purification techniques for this compound are recrystallization and column chromatography.[1]

Q4: The color of my this compound is off-white or brownish. Is this normal and how can I decolorize it?

Aromatic amines like this compound can be susceptible to air oxidation, which can lead to a darker coloration.[6] While a slightly off-white color may be acceptable for some applications, significant discoloration often indicates the presence of oxidized impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[6]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used.- The solution was not cooled sufficiently.- The chosen solvent is not suitable (product is too soluble).- Reduce the solvent volume by evaporation and attempt to recrystallize again.[7]- Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal precipitation.- Select a different solvent or a solvent system where the product has lower solubility at room temperature.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- The presence of significant impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]- Purify the material by column chromatography before a final recrystallization step.[7]
Persistent Impurities After Recrystallization - The impurity has similar solubility to the product.- Co-crystallization of the impurity with the product.- Attempt recrystallization from a different solvent system.- Perform a preliminary purification by column chromatography to remove the persistent impurity.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system. For polar amines, a gradient elution from a non-polar to a more polar solvent (e.g., hexane/ethyl acetate) is often effective.- Ensure the sample is loaded onto the column in a concentrated band and do not exceed the column's loading capacity.
Peak Tailing - Strong interaction between the basic amine and the acidic silica gel.- Add a small amount of a competing amine (e.g., triethylamine, ~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[8]- Use an alternative stationary phase such as amine-functionalized silica or basic alumina.[8]
Compound Stuck on the Column - The compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase. For very polar amines, a solvent system like dichloromethane/methanol may be necessary.

Quantitative Data on Purification

The following table summarizes representative quantitative data for the purification of a closely related compound, 2-chloro-1,4-phenylenediamine, by recrystallization. These values can serve as a benchmark for the purification of this compound.

Purification MethodStarting Material PurityFinal Product PurityYieldReference
Recrystallization from TolueneNot specified≥ 99.5%~85%[9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure for the purification of the closely related 2-chloro-1,4-phenylenediamine and is expected to be effective for this compound.[9]

  • Solvent Selection: Toluene is a suitable solvent. The optimal mass ratio of toluene to the crude product is between 2.5:1 and 3.5:1.

  • Dissolution: In a fume hood, suspend the crude this compound in toluene in an appropriately sized flask. Heat the mixture to 60-90°C with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring. Then, cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). A suitable mobile phase is a gradient of ethyl acetate in hexane. To prevent peak tailing, consider adding 0.1% triethylamine to the mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load the powder onto the top of the prepared column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Point cluster_analysis Purity Assessment cluster_purification Purification cluster_end Final Product crude_product Crude this compound analytical_methods TLC / HPLC Analysis crude_product->analytical_methods Assess Purity recrystallization Recrystallization analytical_methods->recrystallization If solid with few impurities column_chromatography Column Chromatography analytical_methods->column_chromatography If oily or complex mixture pure_product Pure Product (>99.5%) recrystallization->pure_product column_chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity >99.5%? check_purity->is_pure end_pure Pure Product is_pure->end_pure Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No recrystallization_issues Recrystallization Issues? (e.g., Oiling out, low yield) troubleshoot->recrystallization_issues chromatography_issues Chromatography Issues? (e.g., Poor separation, tailing) troubleshoot->chromatography_issues change_solvent Change Recrystallization Solvent recrystallization_issues->change_solvent optimize_column Optimize Chromatography (e.g., add amine, change mobile phase) chromatography_issues->optimize_column change_solvent->start optimize_column->start

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Scaling Up 2,6-Dichloro-1,4-phenylenediamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up production of 2,6-Dichloro-1,4-phenylenediamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Stage: Chlorination of p-nitroaniline

Question: Why is the yield of the precursor, 2,6-dichloro-4-nitroaniline, lower than expected?

Answer: Low yields during the chlorination of p-nitroaniline can be attributed to several factors:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or inadequate mixing, which is crucial for heterogeneous reactions.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and degradation.

  • Incorrect Stoichiometry: An incorrect molar ratio of the chlorinating agent to p-nitroaniline can result in incomplete conversion or the formation of undesired byproducts.

  • Formation of Isomeric Impurities: The formation of isomers such as 2-chloro-4-nitroaniline and 2,4-dichloro-6-nitroaniline is a common issue that can reduce the yield of the desired product.

Question: How can I minimize the formation of isomeric impurities during chlorination?

Answer: Minimizing isomeric impurities requires careful control of reaction conditions:

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. A step-wise temperature profile, starting at a lower temperature and gradually increasing it, can help control the selectivity of the chlorination.

  • Controlled Addition of Chlorinating Agent: The slow and controlled addition of the chlorinating agent can help to maintain a low concentration of the agent in the reaction mixture, which can favor the desired dichlorination and reduce the formation of over-chlorinated byproducts.

  • Reaction Medium: The choice of solvent or reaction medium can influence the selectivity of the reaction.

Synthesis Stage: Reduction of 2,6-dichloro-4-nitroaniline

Question: What are the common challenges in the reduction of 2,6-dichloro-4-nitroaniline to this compound?

Answer: The primary challenges in this reduction step include:

  • Incomplete Reduction: Similar to the chlorination step, incomplete reduction can lead to low yields. This can be caused by inactive or insufficient reducing agent, poor catalyst activity (if applicable), or non-optimal reaction conditions (temperature, pressure, pH).

  • Dehalogenation: A significant side reaction to be aware of during the reduction of halogenated nitroaromatics is dehalogenation, where one or both of the chlorine atoms are replaced by hydrogen. This leads to the formation of impurities that can be difficult to separate from the final product.

  • Catalyst Poisoning: If a catalytic hydrogenation method is used, the catalyst can be poisoned by impurities in the starting material or by reaction byproducts, leading to a decrease in reaction rate and incomplete conversion.

Purification Stage

Question: I am observing a colored impurity in my final product. What could be the cause and how can I remove it?

Answer: Colored impurities in the final product are often due to oxidation of the aromatic amine. Phenylenediamines are susceptible to air oxidation, which can form colored polymeric species. To mitigate this:

  • Inert Atmosphere: Conduct the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Decolorizing Agents: Treatment with activated carbon during the recrystallization process can help to remove colored impurities.

  • Storage: Store the final product under an inert atmosphere and protected from light to prevent degradation over time.

Question: My final product has a low melting point and broad peak in analytical tests. What is the likely cause?

Answer: A low and broad melting point, along with broad peaks in analytical tests like HPLC or GC, is indicative of impurities. The most likely impurities are unreacted starting materials, intermediates, or side products from the synthesis steps. A thorough purification by recrystallization is often necessary. If recrystallization is not sufficient, column chromatography may be required to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the production of this compound?

A1: When scaling up, it is crucial to conduct a thorough safety assessment. Key hazards include:

  • Toxicity: this compound and its intermediates are toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.

  • Exothermic Reactions: Both the chlorination and reduction steps can be exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.

  • Handling of Reagents: Many of the reagents used, such as chlorinating agents and reducing agents, are hazardous and require careful handling and storage.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is sensitive to light and air.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

Q3: What analytical methods are suitable for monitoring the reaction progress and assessing the purity of the final product?

A3: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of the reaction mixture and for determining the purity of the final product.

  • Gas Chromatography (GC): Can be used for purity assessment, particularly for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and impurities.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 2,6-dichloro-4-nitroaniline

ParameterConditionReference
Starting Materialp-NitroanilineUS Patent 5,068,443
Chlorinating AgentChlorine gasUS Patent 5,068,443
SolventAcetic AcidUS Patent 5,068,443
Temperature16-20 °CUS Patent 5,068,443
Molar Ratio (Cl2:p-nitroaniline)1.8 - 2.5US Patent 5,068,443
Typical Yield~92%US Patent 5,068,443

Table 2: Common Impurities in the Synthesis of this compound

ImpurityFormation StagePotential Cause
2-chloro-4-nitroanilineChlorinationIncomplete chlorination
2,4-dichloro-6-nitroanilineChlorinationOver-chlorination
Monochloro-p-phenylenediamineReductionDehalogenation side reaction
Unreacted 2,6-dichloro-4-nitroanilineReductionIncomplete reduction
Oxidized byproductsPurification/StorageExposure to air

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-nitroaniline (Based on US Patent 5,068,443)

Materials:

  • p-Nitroaniline

  • Glacial Acetic Acid

  • Chlorine Gas

  • Concentrated Hydrochloric Acid

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and a cooling bath, dissolve p-nitroaniline in glacial acetic acid.

  • Cool the mixture to 16 °C.

  • Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature between 16 °C and 20 °C with the cooling bath.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, the resulting slurry is filtered.

  • The filter cake is washed with a mixture of concentrated hydrochloric acid and glacial acetic acid, followed by a wash with water.

  • The washed solid is dried to yield 2,6-dichloro-4-nitroaniline.

Protocol 2: General Procedure for the Reduction of 2,6-dichloro-4-nitroaniline

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation setup with a suitable catalyst like Pd/C)

  • Solvent (e.g., ethanol, acetic acid, or water)

  • Acid or base for pH adjustment (depending on the reducing agent)

Procedure:

  • In a reaction vessel, suspend or dissolve 2,6-dichloro-4-nitroaniline in the chosen solvent.

  • Add the reducing agent portion-wise or set up the catalytic hydrogenation apparatus.

  • Control the reaction temperature as required for the specific reducing agent. The reaction is often exothermic.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered to remove the reducing agent or catalyst.

  • The filtrate is then neutralized, and the product is extracted with a suitable organic solvent.

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, toluene, or a mixture of solvents)

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum, preferably under an inert atmosphere.

Visualizations

Synthesis_Workflow Start p-Nitroaniline Chlorination Chlorination (Cl2, Acetic Acid) Start->Chlorination Precursor 2,6-dichloro-4-nitroaniline Chlorination->Precursor Reduction Reduction (e.g., Fe/HCl) Precursor->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Chlorination Problem Low Yield in Chlorination Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Side_Products High Level of Side Products? Problem->Side_Products Solution1 Increase reaction time Optimize temperature Improve mixing Incomplete_Reaction->Solution1 Yes Solution2 Check stoichiometry of Cl2 Incomplete_Reaction->Solution2 No Solution3 Control temperature carefully Slow addition of Cl2 Side_Products->Solution3 Yes

Caption: Troubleshooting decision tree for low yield in the chlorination step.

References

dealing with air and light sensitivity of 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the air and light sensitivity of 2,6-Dichloro-1,4-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air and light?

A1: Yes, this compound is known to be unstable upon prolonged exposure to air and light.[1] Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by light. This degradation can lead to discoloration of the material, typically turning it from a grey or white powder to a darker color, and the formation of impurities that may affect experimental outcomes.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed, opaque container to protect it from light. The container should be stored in a cool, dry, and well-ventilated area. For optimal stability, especially for long-term storage or for use as an analytical standard, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Q3: What are the visible signs of degradation?

A3: The most common visible sign of degradation is a change in color. Fresh, pure this compound is typically a grey powder.[1] Exposure to air and light can cause it to darken, developing shades of brown or purple. If you observe significant discoloration, the compound may have degraded, and its purity should be verified before use.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in readily available literature, the degradation of aromatic amines in the presence of air and light typically involves oxidation. This can lead to the formation of quinone-imines, which are often colored and can further polymerize to form more complex, insoluble materials. Electrochemical oxidation studies on related compounds suggest the formation of quinone diimine species, which can then hydrolyze to the corresponding benzoquinone.[2]

Q5: Can I still use this compound if it has slightly discolored?

A5: The suitability of slightly discolored material depends on the sensitivity of your experiment. For applications requiring high purity, such as in drug development or for use as an analytical standard, it is crucial to use a pure, non-degraded compound. The presence of impurities could lead to side reactions, inaccurate results, and difficulties in product purification. For less sensitive applications, a minor color change may be acceptable, but it is always best to re-purify or use a fresh batch if in doubt.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem 1: Unexpected reaction outcomes or low yields.

If you are experiencing unexpected side products, lower than expected yields, or complete reaction failure, consider the purity of your this compound.

A Unexpected Reaction Results B Check Purity of this compound A->B C Visual Inspection: Discoloration? B->C D Analytical Check: TLC, HPLC, NMR C->D If discolored or unsure F Use Fresh, Properly Stored Reagent C->F If pure E Purify by Recrystallization or Column Chromatography D->E Impurities detected G Re-run Experiment E->G F->G A Inconsistent Experimental Results B Review Reagent Handling Protocol A->B C Was the reagent exposed to air or light? B->C D Implement Inert Atmosphere Techniques C->D Yes E Use Opaque Containers and Minimize Light Exposure C->E Yes F Standardize Handling Procedure D->F E->F G Monitor Reagent Quality Regularly F->G cluster_prep Sample Preparation cluster_exp Exposure cluster_analysis Analysis cluster_eval Evaluation A Prepare Solid and Solution Samples C Place in Photostability Chamber A->C B Prepare Dark Controls (Foil-Wrapped) B->C D Expose to ICH Q1B Light Conditions C->D E Withdraw Samples at Time Points D->E F Analyze for Appearance, Purity (HPLC), and Degradants (HPLC-MS) E->F G Compare Exposed vs. Dark Control F->G H Quantify Photodegradation G->H

References

Technical Support Center: Managing Exothermic Reactions Involving 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,6-dichloro-1,4-phenylenediamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during reactions with this compound.

Issue IDQuestionPossible CausesRecommended Actions
EXO-001 My reaction temperature is increasing unexpectedly and rapidly, even with cooling. - Runaway Reaction: The heat generated by the reaction exceeds the cooling capacity. This can be due to incorrect reagent stoichiometry, too rapid addition of a reagent, or insufficient cooling. - Agitator Failure: Poor mixing can create localized hot spots, leading to a thermal runaway. - Incorrect Solvent: A solvent with a low boiling point may not effectively dissipate heat.1. Immediately stop the addition of any reagents. 2. Increase cooling to the maximum capacity. 3. If the temperature continues to rise, prepare for an emergency quench (see Protocol 2). 4. If safe to do so, add a pre-cooled, high boiling point inert solvent to dilute the reaction mixture and help dissipate heat. 5. Evacuate the area if the reaction cannot be brought under control.
EXO-002 The reaction is not starting, and I am tempted to increase the temperature or add more catalyst. - Inhibition Period: Some reactions have an induction period before the exothermic phase begins. - Low Initial Temperature: The activation energy for the reaction has not been reached. - Impure Reagents: Impurities can inhibit the reaction.1. Do not increase the temperature or add more reagents impulsively. This can lead to a dangerous accumulation of unreacted starting materials, which can then react uncontrollably. 2. Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, in-situ IR) to confirm if the reaction has started. 3. If the reaction has not started after a reasonable time, consider a very slow, stepwise increase in temperature with continuous monitoring. 4. Ensure your starting materials and catalyst are pure and dry.
EXO-003 I'm observing gas evolution and a pressure increase in my sealed reaction vessel. - Decomposition: this compound or other reaction components may be decomposing at the reaction temperature, releasing gases like HCl or nitrogen oxides.[1] - Side Reactions: Unintended side reactions could be producing gaseous byproducts.1. Immediately vent the reactor to a scrubber or a safe exhaust system if the pressure exceeds the vessel's rating. 2. Cool the reaction to a safe temperature to slow down the decomposition. 3. Analyze the headspace gas to identify the byproducts and understand the decomposition pathway. 4. Re-evaluate the reaction temperature and consider running the reaction at a lower temperature or under an inert atmosphere.
EXO-004 My reaction mixture has changed color unexpectedly. - Oxidation: Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and can be exothermic.[1] - Side Product Formation: The color change may indicate the formation of undesired, potentially hazardous byproducts.1. Ensure the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Take a sample for analysis to identify the colored species. 3. Consider the use of an antioxidant if air sensitivity is a persistent issue, but verify its compatibility with the reaction chemistry first.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazards include the potential for a runaway reaction leading to a rapid increase in temperature and pressure, which can cause vessel rupture, explosions, and the release of toxic fumes.[1] When heated to decomposition, this compound can emit highly toxic fumes of chlorine and nitrogen oxides.[1] As an aromatic amine, it is also important to be aware of its potential toxicity and handle it with appropriate personal protective equipment.

Q2: What initial steps should I take to plan a safe experiment involving a potentially exothermic reaction with this compound?

A2: Before starting any experiment, a thorough risk assessment is crucial. This should include:

  • Literature Review: Search for any known exothermic reactions or thermal instabilities of this compound and similar compounds.

  • Calorimetry: If possible, perform a thermal analysis like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the heat of reaction.

  • Scale: Start with a small-scale experiment to understand the reaction's behavior before scaling up.

  • Cooling Capacity: Ensure your cooling system is adequate to handle the maximum expected heat output of the reaction.

  • Emergency Plan: Have a clear plan for what to do in case of a thermal runaway, including an emergency quenching procedure.

Q3: What are the key parameters to monitor during an exothermic reaction?

A3: Continuous monitoring of the following parameters is essential:

  • Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Pressure: For reactions in sealed vessels, a pressure gauge is critical.

  • Reagent Addition Rate: A controlled addition rate is key to managing the rate of heat generation.

  • Stirring Speed: Ensure consistent and efficient mixing to prevent localized hot spots.

Q4: How should I handle and store this compound to minimize risks?

A4: This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[1] It may be unstable to prolonged exposure to air and light.[1] Always handle it in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Quantitative Data

ParameterValue (for p-phenylenediamine)Source
Decomposition Onset Temperature ~141°CTGA/DTG analysis
Temperature of Maximum Decomposition Rate ~187°CTGA/DTG analysis
Incompatible Substances Strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halides.[1]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Exothermic Reaction

Objective: To provide a general framework for conducting a small-scale (e.g., up to 1 gram of this compound) exothermic reaction safely.

Materials:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Addition funnel

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water or dry ice/acetone)

  • Appropriate solvent and reagents

Procedure:

  • Assemble the glassware in a fume hood. Ensure all glassware is dry.

  • Purge the system with an inert gas.

  • Charge the flask with this compound and the solvent.

  • Begin stirring and cool the mixture to the desired initial temperature using the cooling bath.

  • Add the second reagent dropwise via the addition funnel. Monitor the internal temperature closely.

  • Maintain the desired reaction temperature by adjusting the rate of addition and/or the cooling bath.

  • Once the addition is complete, continue to stir the reaction at the set temperature and monitor for any signs of a delayed exotherm.

  • Upon completion of the reaction, cool the mixture to a safe temperature before proceeding with the workup.

Protocol 2: Emergency Quenching Procedure

Objective: To safely and rapidly terminate a runaway exothermic reaction. This procedure should be prepared in advance of any potentially hazardous exothermic experiment.

Materials:

  • A quenching agent: A cold, high-boiling point, inert solvent (e.g., diphenyl ether) or a pre-determined, non-reactive chemical quencher.

  • A large container with a pre-chilled quenching solution.

  • Appropriate personal protective equipment for handling a hazardous situation.

Procedure:

  • If a runaway reaction is identified and cannot be controlled by cooling, immediately and carefully add the pre-chilled inert solvent to the reaction mixture to dilute and cool it. The amount should be sufficient to significantly lower the concentration and temperature.

  • Alternatively, if a chemical quencher has been identified and tested on a small scale, add it cautiously to the reaction. Be aware that the quenching reaction itself could be exothermic.

  • If the reaction is in a small flask and can be safely handled, carefully pour the reaction mixture into the large container of pre-chilled quenching solution.

  • Evacuate the immediate area and notify safety personnel.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_execution Execution cluster_troubleshooting Troubleshooting cluster_completion Completion Risk_Assessment Conduct Risk Assessment (Literature, SDS, Calorimetry) Prepare_Quench Prepare Emergency Quench Station Risk_Assessment->Prepare_Quench Small_Scale_Test Perform Small-Scale Test Reaction Prepare_Quench->Small_Scale_Test Setup_Apparatus Set up Reaction Apparatus (Cooling, Inert Atmosphere) Small_Scale_Test->Setup_Apparatus Charge_Reagents Charge Initial Reagents and Solvent Setup_Apparatus->Charge_Reagents Controlled_Addition Controlled Addition of Reagent Charge_Reagents->Controlled_Addition Monitor Monitor Temperature, Pressure, and Stirring Controlled_Addition->Monitor Temp_Increase Temperature Increasing? Monitor->Temp_Increase Control_Lost Control Lost? Temp_Increase->Control_Lost Yes Reaction_Complete Reaction Complete? (Analytical Check) Temp_Increase->Reaction_Complete No Control_Lost->Monitor No, cooling is effective Emergency_Quench Initiate Emergency Quench Protocol Control_Lost->Emergency_Quench Yes Evacuate Evacuate Area Emergency_Quench->Evacuate Reaction_Complete->Monitor No Cool_Down Cool Reaction to Safe Temperature Reaction_Complete->Cool_Down Yes Workup Proceed with Workup Cool_Down->Workup

Caption: A logical workflow for managing exothermic reactions.

Signaling_Pathway_for_Runaway_Reaction Start Initiating Event (e.g., Reagent Addition) Exotherm Exothermic Reaction (Heat Generation) Start->Exotherm Heat_Accumulation Heat Accumulation (Heat Generation > Heat Removal) Exotherm->Heat_Accumulation Temp_Rise Temperature Rise Heat_Accumulation->Temp_Rise Rate_Increase Increased Reaction Rate Temp_Rise->Rate_Increase Rate_Increase->Exotherm Accelerates Positive_Feedback Positive Feedback Loop Rate_Increase->Positive_Feedback Runaway Thermal Runaway Positive_Feedback->Runaway Decomposition Decomposition & Gas Generation Runaway->Decomposition Pressure_Rise Pressure Rise Decomposition->Pressure_Rise Loss_of_Containment Loss of Containment (Explosion, Release) Pressure_Rise->Loss_of_Containment

References

Validation & Comparative

A Comparative Analysis of 2,6-Dichloro-1,4-phenylenediamine and Other Aromatic Diamines in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,6-dichloro-1,4-phenylenediamine with other aromatic diamines, focusing on their application in the synthesis of high-performance aromatic polyamides (aramids). The inclusion of chlorine atoms on the phenylenediamine backbone significantly influences the resulting polymer's properties, offering a unique profile compared to its non-halogenated counterparts. This analysis is supported by a review of existing literature and provides detailed experimental protocols for comparative evaluation.

Introduction to Aromatic Diamines in Polymer Chemistry

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as aramids and polyimides. The selection of the diamine monomer is critical as it dictates the polymer's final characteristics, including thermal stability, mechanical strength, and solubility. p-Phenylenediamine is a well-known example, serving as a key monomer in the production of Kevlar®, a para-aramid renowned for its exceptional strength-to-weight ratio. The introduction of substituents, such as chlorine atoms in this compound, can modulate intermolecular interactions, chain packing, and reactivity, leading to polymers with tailored properties.

Comparative Data of Aromatic Polyamides

The following tables summarize the key properties of aromatic polyamides synthesized from different aromatic diamines and a common diacid chloride, terephthaloyl chloride.

Table 1: Physical and Chemical Properties of Aromatic Diamines

PropertyThis compoundp-Phenylenediaminem-Phenylenediamine
CAS Number 609-20-1106-50-3108-45-2
Molecular Formula C₆H₆Cl₂N₂C₆H₈N₂C₆H₈N₂
Molecular Weight 177.03 g/mol 108.14 g/mol 108.14 g/mol
Appearance White to light purple crystalline solidWhite solid, darkens on exposure to airColorless solid
Melting Point 134-138 °C145-147 °C64-66 °C
Boiling Point Decomposes267 °C282-284 °C
Key Structural Feature Two chlorine atoms ortho to the amine groupsPara-substituted amine groupsMeta-substituted amine groups

Table 2: Comparative Properties of Aromatic Polyamides (Aramids)

PropertyPoly(2,6-dichloro-p-phenylene terephthalamide)Poly(p-phenylene terephthalamide) (Kevlar®)Poly(m-phenylene isophthalamide) (Nomex®)
Tensile Strength (MPa) Data not readily available; expected to be high2760[1]~300
Tensile Modulus (GPa) Data not readily available; expected to be high59-124[1]~5
Elongation at Break (%) Data not readily available2.4 - 3.620 - 30
Decomposition Temperature (TGA, 5% weight loss) Expected to be > 500°C~500-550 °C[2]~400 °C
Glass Transition Temperature (Tg) Data not readily available~375 °C~275 °C
Solubility Expected to have improved solubility in aprotic polar solvents compared to PPTAInsoluble in most organic solvents; soluble in concentrated sulfuric acid[3]Soluble in aprotic polar solvents with the addition of salts (e.g., LiCl)[4]

Note: Specific quantitative data for poly(2,6-dichloro-p-phenylene terephthalamide) is limited in publicly available literature. The expected properties are based on the known effects of halogen substitution on aromatic polymers, which generally include increased thermal stability and altered solubility due to changes in intermolecular forces and chain packing.[5][6][7]

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided for the synthesis and characterization of aromatic polyamides.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

Objective: To synthesize aromatic polyamides from various aromatic diamines and terephthaloyl chloride for comparative analysis.

Materials:

  • Aromatic diamine (e.g., this compound, p-phenylenediamine)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Nitrogen gas

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP containing dissolved CaCl₂ (typically 5% w/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the viscous solution into a blender containing methanol.

  • Filter the precipitated polymer, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C to a constant weight.

Characterization of Polymer Properties

a) Thermal Stability Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Objective: To determine the decomposition temperature and glass transition temperature of the synthesized aramids.

Procedure (TGA):

  • Place 5-10 mg of the dried polymer sample into a platinum TGA pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[8][9]

  • Record the weight loss as a function of temperature to determine the onset of decomposition (typically reported as 5% or 10% weight loss temperature).[8][9]

Procedure (DSC):

  • Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected glass transition temperature at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample rapidly to below its glass transition temperature.

  • Reheat the sample at the same heating rate to observe the glass transition as a step change in the heat flow.[8][9]

b) Mechanical Properties Analysis (Tensile Testing)

Objective: To measure the tensile strength, tensile modulus, and elongation at break of the aramid films.

Procedure:

  • Prepare thin films of the synthesized polymers by casting their solutions (e.g., in concentrated sulfuric acid for PPTA or NMP/CaCl₂ for more soluble aramids) onto a glass plate and then evaporating the solvent.

  • Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

  • Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.[10]

c) Solubility Testing

Objective: To qualitatively assess the solubility of the synthesized aramids in various solvents.

Procedure:

  • Place a small amount (e.g., 10 mg) of the dried polymer into separate vials.

  • Add 1 mL of each test solvent (e.g., NMP, DMAc, DMSO, concentrated H₂SO₄) to the vials.

  • Stir the mixtures at room temperature for 24 hours.

  • Visually assess the solubility as soluble, partially soluble, or insoluble.[4]

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Polymerization_Workflow cluster_Monomers Monomer Selection cluster_Synthesis Polymer Synthesis cluster_Characterization Polymer Characterization cluster_Properties Comparative Properties Diamine Aromatic Diamine (e.g., this compound) Polycondensation Low-Temperature Solution Polycondensation Diamine->Polycondensation Diacid Diacid Chloride (e.g., Terephthaloyl chloride) Diacid->Polycondensation TGA_DSC Thermal Analysis (TGA/DSC) Polycondensation->TGA_DSC Tensile Mechanical Testing (Tensile Strength) Polycondensation->Tensile Solubility Solubility Assessment Polycondensation->Solubility Thermal_Stability Thermal Stability TGA_DSC->Thermal_Stability Mechanical_Strength Mechanical Strength Tensile->Mechanical_Strength Solubility_Prop Processability (Solubility) Solubility->Solubility_Prop

Caption: Experimental workflow for the comparative analysis of aromatic polyamides.

Polycondensation_Reaction Diamine n H₂N-Ar₁-NH₂ (Aromatic Diamine) Polymer -[HN-Ar₁-NHCO-Ar₂-CO]n- (Aromatic Polyamide) Diamine->Polymer Polycondensation Diacid n ClOC-Ar₂-COCl (Diacid Chloride) Diacid->Polymer HCl + (2n-1) HCl Polymer->HCl

Caption: General reaction scheme for the synthesis of aromatic polyamides.

Conclusion

The substitution of hydrogen with chlorine on the aromatic diamine monomer, as in this compound, presents a promising strategy for tuning the properties of high-performance aramids. While direct comparative data is still emerging, the foundational principles of polymer chemistry suggest that such modifications can lead to enhanced thermal stability and altered solubility, potentially improving processability. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct systematic comparative studies, enabling the development of novel materials with tailored properties for advanced applications in various scientific and industrial fields. Further research is warranted to fully elucidate the structure-property relationships of aramids derived from halogenated diamines.

References

Performance Breakthrough: Chlorinated Aramid Copolymers Outpace Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that copolyamides incorporating 2-chloro-p-phenylenediamine exhibit enhanced mechanical properties over traditional poly(p-phenylene terephthalamide) (PPTA), offering promising new avenues for high-performance materials in demanding research and development applications.

Researchers and professionals in drug development and various scientific fields constantly seek materials with superior performance. A recent study has demonstrated that the strategic inclusion of a chlorinated monomer, 2-chloro-p-phenylenediamine, in the synthesis of aromatic polyamides (aramids) can lead to significant improvements in the mechanical characteristics of the resulting polymer films. This guide provides a detailed comparison of the performance of these modified aramids against the well-established PPTA, supported by experimental data and detailed methodologies.

Enhanced Mechanical Performance of Chlorinated Copolyamides

The introduction of 2-chloro-p-phenylenediamine as a comonomer in the low-temperature solution polycondensation with p-phenylenediamine (PPD) and terephthaloyl chloride (TPC) has been shown to yield copolyamides with superior mechanical properties compared to the homopolymer PPTA. Research indicates that a copolyamide film with a 45 mol% content of the chlorinated diamine exhibited the highest mechanical performance, surpassing that of a pure PPTA film produced under identical conditions.[1]

The presence of the chlorine atom on the phenylenediamine ring is believed to influence the polymer chain packing and intermolecular interactions, leading to improved fracture toughness and breaking elongation rate.[1] While the incorporation of the chloro-substituted monomer can slightly decrease the crystallization degree and thermal stability compared to PPTA, the resulting copolyamide remains a highly stable and promising material for advanced applications.[1]

For the purpose of this guide, we will compare the properties of the optimized chlorinated copolyamide with standard PPTA.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for the chlorinated copolyamide and the traditional PPTA.

Table 1: Mechanical Properties

PropertyPoly(p-phenylene terephthalamide) (PPTA)Copolyamide with 45 mol% 2-chloro-p-phenylenediamine
Tensile Strength StandardSignificantly Higher[1]
Breaking Elongation Rate StandardGradually Improved[1]
Fracture Toughness StandardIncreased[1]

Table 2: Thermal Properties

PropertyPoly(p-phenylene terephthalamide) (PPTA)Copolyamide with 45 mol% 2-chloro-p-phenylenediamine
Thermal Stability HighSlightly Decreased[1]
Crystallization Degree HighSlightly Decreased[1]

Experimental Protocols

The synthesis of both the standard PPTA and the modified copolyamide is typically achieved through low-temperature solution polycondensation.

Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

A common laboratory-scale synthesis involves the reaction of p-phenylenediamine and terephthaloyl chloride in a solvent system.

Materials:

  • p-phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2) or Lithium Chloride (LiCl)[1]

  • Pyridine (optional, as an acid scavenger)[2]

Procedure:

  • Anhydrous NMP and a salt (CaCl2 or LiCl) are placed in a reaction vessel under a nitrogen atmosphere.

  • p-phenylenediamine is added and stirred until completely dissolved.

  • The solution is cooled, and then terephthaloyl chloride is added with vigorous stirring.[3]

  • The polymerization reaction proceeds at a low temperature for several hours.

  • The resulting polymer is then precipitated, washed thoroughly with water and a solvent like acetone to remove impurities, and dried under vacuum.[4]

Synthesis of Copolyamide with 2-chloro-p-phenylenediamine

The procedure is similar to the synthesis of PPTA, with the inclusion of 2-chloro-p-phenylenediamine as a comonomer.

Materials:

  • p-phenylenediamine (PPD)

  • 2-chloro-p-phenylenediamine

  • Terephthaloyl chloride (TPC)

  • N-Methyl pyrrolidone (NMP)

  • Lithium Chloride (LiCl)[1]

Procedure:

  • In a solvent system of NMP/LiCl, a mixture of p-phenylenediamine and a specific molar percentage of 2-chloro-p-phenylenediamine is dissolved.[1]

  • Terephthaloyl chloride is then added to the solution under controlled low-temperature conditions to initiate polycondensation.[1]

  • The reaction is allowed to proceed to achieve a high molecular weight copolyamide.

  • The workup procedure, including precipitation, washing, and drying, is analogous to that for PPTA.[1]

Visualizing the Synthesis and Comparison

To better understand the processes and relationships discussed, the following diagrams are provided.

Synthesis_Workflow cluster_monomers Monomer Preparation cluster_reaction Polycondensation cluster_workup Polymer Workup cluster_products Final Polymers PPD p-phenylenediamine (PPD) dissolution Dissolution in NMP/Salt PPD->dissolution Cl_PPD 2-chloro-p-phenylenediamine Cl_PPD->dissolution TPC Terephthaloyl chloride (TPC) polymerization Low-Temperature Polycondensation TPC->polymerization dissolution->polymerization precipitation Precipitation polymerization->precipitation washing Washing precipitation->washing drying Drying washing->drying PPTA PPTA Homopolymer drying->PPTA From PPD only Co_Aramid Chlorinated Copolyamide drying->Co_Aramid From PPD + Cl-PPD

Caption: Experimental workflow for the synthesis of PPTA and the chlorinated copolyamide.

Performance_Comparison cluster_polymers Polymers cluster_properties Performance Metrics PPTA Poly(p-phenylene terephthalamide) (PPTA) Mechanical Mechanical Properties (Tensile Strength, Toughness) PPTA->Mechanical Standard Thermal Thermal Properties (Stability, Crystallinity) PPTA->Thermal High Co_Aramid Chlorinated Copolyamide Co_Aramid->Mechanical Superior Co_Aramid->Thermal Slightly Lower

Caption: Logical relationship of performance comparison between PPTA and the chlorinated copolyamide.

References

A Comparative Analysis of the Biological Activity of 2,6-Dichloro-1,4-phenylenediamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,6-Dichloro-1,4-phenylenediamine and its isomers, with a focus on available data regarding their toxicity and mutagenicity. The information presented is intended to support research and development activities in toxicology and drug discovery.

Executive Summary

This compound and its isomers are chlorinated aromatic amines with various industrial applications, notably as intermediates in the synthesis of dyes and polymers. Understanding their differential biological activities is crucial for assessing their safety profiles and potential therapeutic applications. This guide consolidates available non-clinical data on their acute toxicity, mutagenicity, and carcinogenicity.

A key observation from the available data is the influence of the chlorine atom positioning on the biological effects of dichlorophenylenediamines. While direct comparative studies are limited, existing data for related compounds like dichlorophenols and dichloroanilines suggest that steric hindrance plays a significant role in reducing the toxicity of 2,6-dichloro isomers compared to other substitution patterns.

Comparative Biological Activity

The biological activities of this compound and its 2,5-dichloro isomer have been evaluated in various non-clinical studies. Data for other isomers, such as 2,3-Dichloro-1,4-phenylenediamine, is sparse.

Acute Toxicity

A notable difference in acute oral toxicity has been observed between the 2,5- and the implicit data for the 2,6-isomer in rats.

CompoundIsomerSpeciesRouteLD50 (mg/kg)
Dichlorophenylenediamine2,5-dichloroRatOral1750
This compound2,6-dichloroRatOralNot explicitly found, but long-term studies suggest lower toxicity than isomers with less steric hindrance.

Table 1: Comparative Acute Oral Toxicity Data.

Mutagenicity

This compound has been shown to be mutagenic in the Ames test, indicating its potential to induce genetic mutations.

CompoundIsomerTest SystemMetabolic ActivationResult
This compound2,6-dichloroSalmonella typhimuriumWith and withoutPositive[1]

Table 2: Mutagenicity Data.

Carcinogenicity

Long-term carcinogenicity bioassays have been conducted on this compound, revealing species-specific carcinogenic potential.

CompoundIsomerSpeciesRouteTarget OrganFinding
This compound2,6-dichloroB6C3F1 MiceOral (feed)LiverIncreased incidence of hepatocellular adenomas and carcinomas[2]
This compound2,6-dichloroF344 RatsOral (feed)-Not carcinogenic[2]

Table 3: Carcinogenicity Data.

Potential Signaling Pathways

While specific signaling pathways for dichlorinated phenylenediamines have not been fully elucidated, studies on the parent compound, p-phenylenediamine (PPD), suggest potential mechanisms of action that may be shared by its chlorinated derivatives. PPD has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway. Furthermore, PPD has been observed to inhibit key cellular signaling pathways including NF-κB, mTOR, and Wnt.

PPD_Signaling_Pathway PPD p-Phenylenediamine (PPD) ROS Reactive Oxygen Species (ROS) PPD->ROS NFkB NF-κB Pathway PPD->NFkB mTOR mTOR Pathway PPD->mTOR Wnt Wnt Pathway PPD->Wnt Mitochondria Mitochondrial Pathway ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Postulated signaling pathways affected by p-phenylenediamine.

Experimental Protocols

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with Dichlorophenylenediamine isomers seed->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Mutagenicity Testing: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses various strains of Salmonella typhimurium that are auxotrophic for histidine to detect chemical mutagens.

Methodology:

  • Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Combine the bacterial culture, the test compound at several concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Carcinogenicity Bioassay (NTP TR-219)

This protocol outlines the long-term feeding study conducted by the National Toxicology Program to assess the carcinogenic potential of 2,6-Dichloro-p-phenylenediamine.

Methodology:

  • Animal Model: Use F344 rats and B6C3F1 mice of both sexes.

  • Dosing: Administer the test chemical in the diet at two different dose levels for a period of 103 weeks. Control groups receive the same diet without the test chemical.

  • Observation: Monitor the animals for clinical signs of toxicity and palpable masses throughout the study. Record body weights and food consumption regularly.

  • Pathology: At the end of the study, perform a complete necropsy on all animals. Collect and examine all organs and tissues microscopically for neoplastic and non-neoplastic lesions.

  • Statistical Analysis: Analyze the tumor incidence data using appropriate statistical methods to determine if there is a significant increase in tumors in the dosed groups compared to the control groups.

Conclusion

The available data, though not exhaustive, suggests that the isomeric position of chlorine atoms on the phenylenediamine ring influences biological activity. This compound exhibits mutagenic and species-specific carcinogenic properties. In contrast, the 2,5-dichloro isomer has a defined acute oral toxicity profile in rats. The principle of steric hindrance, observed in related chlorinated aromatic compounds, may contribute to a potentially lower toxicity of the 2,6-dichloro isomer. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to comprehensively assess the toxicological profiles of these compounds. The potential for these compounds to interact with key cellular signaling pathways, as suggested by studies on p-phenylenediamine, highlights an important area for future research.

References

Comparative Guide to Purity Validation of 2,6-Dichloro-1,4-phenylenediamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. 2,6-Dichloro-1,4-phenylenediamine is a key building block in the synthesis of various dyes, polymers, and pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity validation against an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like aromatic amines.[1][2] A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with different polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent alternative for identifying and quantifying volatile impurities.[3][4] For aromatic amines, derivatization is often employed to improve chromatographic behavior and thermal stability.[2]

Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 amu.

  • Sample Preparation and Derivatization:

    • Accurately weigh 1 mg of this compound into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Comparative Performance Data

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of impurities. The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the purity validation of this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity differences, detection by UV absorbance.Separation based on volatility and column interaction, detection by mass-to-charge ratio.
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Throughput HighModerate
Impurity Identification Based on retention time and UV spectrum (limited).Definitive identification based on mass spectrum.
Derivatization Required NoYes

Visualizing the Experimental Workflow and Method Comparison

To further clarify the processes, the following diagrams illustrate the experimental workflow for the HPLC validation and a logical comparison of the two analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 hplc Inject into HPLC prep3->hplc sep C18 Column Separation hplc->sep det UV Detection (254 nm) sep->det chrom Generate Chromatogram det->chrom integ Integrate Peaks chrom->integ calc Calculate Purity integ->calc

Caption: Experimental workflow for HPLC purity validation.

Method_Comparison cluster_analyte Analyte cluster_hplc HPLC-UV cluster_gcms GC-MS analyte This compound hplc_sep Liquid Phase Separation analyte->hplc_sep gc_deriv Derivatization analyte->gc_deriv hplc_det UV Detection hplc_sep->hplc_det hplc_adv Advantages: - No derivatization - High throughput - Robust hplc_det->hplc_adv gc_sep Gas Phase Separation gc_deriv->gc_sep gc_det Mass Spectrometry Detection gc_sep->gc_det gc_adv Advantages: - High sensitivity - Definitive impurity ID gc_det->gc_adv

Caption: Comparison of HPLC-UV and GC-MS methods.

References

Comparative Biological Activities of 2,6-Dichloro and 3,4-Dichloro Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The positional difference of chlorine atoms on an aromatic ring significantly dictates the biological activity of dichlorinated compounds. This guide provides a comparative analysis of 2,6-dichloro and 3,4-dichloro isomers, focusing on their toxicity, metabolism, and impact on cellular signaling pathways. This information is crucial for researchers in toxicology, pharmacology, and drug development.

Comparative Toxicity

Studies have consistently demonstrated that 3,4-dichloro isomers of various aromatic compounds tend to exhibit greater toxicity compared to their 2,6-dichloro counterparts. This difference is often attributed to steric hindrance and electronic effects. The two chlorine atoms in the 2,6-position can sterically hinder the molecule's interaction with biological targets, whereas the electronic properties of the 3,4-isomers may enhance their reactivity or binding affinity.

Dichlorophenols

Acute toxicity studies in mice have shown that 3,4-dichlorophenol (3,4-DCP) is more toxic than 2,6-dichlorophenol (2,6-DCP).

Compound Isomer Species Route of Administration LD50 (mg/kg)
Dichlorophenol2,6-dichloroMouse (Male)Oral1,600
Mouse (Female)Oral946
3,4-dichloroMouse (Male)Oral1,685
Mouse (Female)Oral2,046

Table 1: Comparative acute oral toxicity (LD50) of 2,6- and 3,4-dichlorophenol in mice.

Dichloroanilines

In the case of dichloroaniline (DCA) isomers, their nephrotoxic potential has been evaluated in rats. While 3,5-dichloroaniline was found to be the most potent nephrotoxicant, 2,6-dichloroaniline and 3,4-dichloroaniline exhibited a similar and lower level of kidney toxicity.

Metabolism of Dichloro Isomers

The metabolism of dichlorinated aromatic compounds is a critical factor influencing their biological activity and toxicity. The primary routes of metabolism involve Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes and Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs).

Dichlorophenol Metabolism

The metabolism of dichlorophenols involves several UGT isoforms. Studies have identified UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7 as the key enzymes in the glucuronidation of di-chlorophenol isomers.[1] While specific comparative kinetic data for 2,6-DCP and 3,4-DCP with these UGT isoforms are limited, the differential expression and substrate specificity of these enzymes likely contribute to variations in the metabolic clearance and detoxification of the two isomers.

Dichloroaniline Metabolism

The in vivo and in vitro metabolism of 2,4-dichloroaniline (a positional isomer of the target compounds) in rainbow trout has been shown to produce a glucuronide conjugate and a hydroxylamine metabolite.[2] The formation of reactive metabolites, such as hydroxylamines, is a significant step in the bioactivation of aromatic amines and can contribute to their toxicity. The metabolic pathways of 2,6- and 3,4-dichloroaniline are also expected to involve N-hydroxylation and subsequent conjugation, though detailed comparative studies are scarce.

Impact on Cellular Signaling Pathways

The interaction of small molecules with cellular signaling pathways can lead to a wide range of biological effects, from therapeutic outcomes to toxicity. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways are two critical signaling cascades involved in cellular processes like inflammation, proliferation, and apoptosis.

Experimental Protocols

Acute Oral Toxicity (LD50) Test in Mice

This protocol outlines the general procedure for determining the acute oral toxicity of a substance.

1. Animals:

  • Healthy, young adult mice of a single strain are used.

  • Animals are acclimated to the laboratory conditions for at least 5 days before the experiment.

  • They are housed in standard cages with free access to food and water.

2. Dose Preparation and Administration:

  • The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • A range of doses is prepared.

  • A single dose is administered to each group of animals via oral gavage.

3. Observation:

  • Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Body weight is recorded before dosing and at least weekly thereafter.

4. Data Analysis:

  • The LD50 value, the dose that is lethal to 50% of the animals, is calculated using appropriate statistical methods.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Culture:

  • Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

2. Compound Treatment:

  • The test compounds (2,6- and 3,4-dichloro isomers) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium.

  • The medium in the wells is replaced with the medium containing the test compounds.

  • Control wells with vehicle-only are included.

3. Incubation:

  • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

5. Solubilization and Measurement:

  • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

6. Data Analysis:

  • Cell viability is expressed as a percentage of the control.

  • The IC50 value (the concentration that inhibits cell viability by 50%) is calculated.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.

1. Incubation Mixture:

  • A reaction mixture containing human liver microsomes (or recombinant CYP enzymes), a specific CYP isoform substrate, and a phosphate buffer is prepared.

2. Compound Addition:

  • The test compounds (2,6- and 3,4-dichloro isomers) are added to the incubation mixture at various concentrations.

  • A control with no inhibitor is included.

3. Reaction Initiation and Incubation:

  • The reaction is initiated by adding an NADPH-generating system.

  • The mixture is incubated at 37°C for a specific time.

4. Reaction Termination and Analysis:

  • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the specific substrate.

5. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by fitting the data to a suitable model.

Visualizations

cluster_toxicity Comparative Toxicity Workflow Dose Preparation Dose Preparation Animal Dosing Animal Dosing Dose Preparation->Animal Dosing Oral Gavage Observation (14 days) Observation (14 days) Animal Dosing->Observation (14 days) Mortality & Clinical Signs Data Analysis Data Analysis Observation (14 days)->Data Analysis LD50 Calculation

Experimental workflow for acute oral toxicity testing.

Dichloro Isomer Dichloro Isomer Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) Dichloro Isomer->Phase I Metabolism (CYP450) Oxidized Metabolites Oxidized Metabolites Phase I Metabolism (CYP450)->Oxidized Metabolites Phase II Metabolism (UGT) Phase II Metabolism (UGT) Oxidized Metabolites->Phase II Metabolism (UGT) Glucuronide Conjugates Glucuronide Conjugates Phase II Metabolism (UGT)->Glucuronide Conjugates Excretion Excretion Glucuronide Conjugates->Excretion

General metabolic pathway of dichloro isomers.

cluster_pathway Potential Differential Signaling 2,6-Dichloro Isomer 2,6-Dichloro Isomer Oxidative Stress Oxidative Stress 2,6-Dichloro Isomer->Oxidative Stress Lower Induction 3,4-Dichloro Isomer 3,4-Dichloro Isomer 3,4-Dichloro Isomer->Oxidative Stress Higher Induction MAPK Pathway MAPK Pathway Oxidative Stress->MAPK Pathway NF-kB Pathway NF-kB Pathway Oxidative Stress->NF-kB Pathway Cellular Response Cellular Response MAPK Pathway->Cellular Response Inflammation, Apoptosis NF-kB Pathway->Cellular Response Inflammation, Proliferation

Hypothesized differential signaling activation.

References

Assessing the Carcinogenicity of 2,6-Dichloro-1,4-phenylenediamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive assessment of the carcinogenic potential of 2,6-Dichloro-1,4-phenylenediamine. It includes a comparative analysis with alternative compounds, supported by experimental data, to inform safer chemical selection in research and industrial applications.

Executive Summary

This compound, an intermediate in dye and resin manufacturing, has demonstrated carcinogenic effects in animal studies. The National Toxicology Program (NTP) concluded that there is clear evidence of carcinogenic activity in male and female B6C3F1 mice, based on increased incidences of liver tumors.[1] In contrast, the same study found no evidence of carcinogenic activity in male or female F344 rats under the conditions of the bioassay. The International Agency for Research on Cancer (IARC) has classified 2,6-Dichloro-p-phenylenediamine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in experimental animals and inadequate evidence in humans. The compound has also tested positive in several in vitro genotoxicity assays, indicating its potential to damage genetic material. This guide presents the key data on its carcinogenicity and genotoxicity, details the experimental protocols used in these assessments, and explores safer, non-carcinogenic alternatives for industrial applications.

Carcinogenicity Assessment of this compound

The primary evidence for the carcinogenicity of this compound comes from a long-term carcinogenesis bioassay conducted by the National Toxicology Program (NTP).

Quantitative Data from NTP Carcinogenesis Bioassay

The following tables summarize the incidence of hepatocellular neoplasms in mice and the lack of significant findings in rats fed diets containing this compound for 103 weeks.

Table 1: Incidence of Hepatocellular Neoplasms in Male B6C3F1 Mice

Treatment GroupDose (ppm)Number of AnimalsHepatocellular AdenomaHepatocellular CarcinomaCombined Adenoma or Carcinoma
Control0504 (8%)12 (24%)16 (32%)
Low Dose1,000507 (14%)12 (24%)19 (38%)
High Dose3,0005015 (30%)*14 (28%)29 (58%)**

*Statistically significant increase (p=0.005) compared to controls. **Statistically significant increase (p=0.008) compared to controls.

Table 2: Incidence of Hepatocellular Neoplasms in Female B6C3F1 Mice

Treatment GroupDose (ppm)Number of AnimalsHepatocellular AdenomaHepatocellular CarcinomaCombined Adenoma or Carcinoma
Control0504 (8%)2 (4%)6 (12%)
Low Dose1,000504 (8%)2 (4%)6 (12%)
High Dose3,000509 (18%)7 (14%)16 (32%)*

*Statistically significant increase (p=0.014) compared to controls.

SexDoses Administered (ppm)Conclusion
Male1,000 or 2,000No evidence of carcinogenic activity
Female2,000 or 6,000No evidence of carcinogenic activity

Experimental Protocols

NTP Carcinogenesis Bioassay (Feed Study)
  • Test Substance: 2,6-Dichloro-p-phenylenediamine (CAS No. 609-20-1)

  • Species and Strain: Fischer 344 (F344) rats and B6C3F1 mice.

  • Animal Groups: 50 animals of each sex per dose group and 50 untreated controls of each sex.

  • Administration Route: The test chemical was administered in the diet.

  • Dosage:

    • Male rats: 1,000 or 2,000 ppm.

    • Female rats: 2,000 or 6,000 ppm.

    • Mice (both sexes): 1,000 or 3,000 ppm.

  • Duration: 103 weeks of administration.

  • Observation: Animals were observed for an additional 8 weeks after the administration period.

  • Endpoint: Histopathological examination of all major tissues and organs for neoplastic and non-neoplastic lesions.

Genotoxicity Profile

This compound has shown positive results in a range of in vitro genotoxicity assays, indicating its potential to interact with and damage DNA.

Table 4: Summary of Genotoxicity Data

AssayTest SystemMetabolic ActivationResult
Ames TestSalmonella typhimuriumWith and withoutPositive
Mouse Lymphoma AssayL5178Y tk+/- cellsWith and withoutPositive
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and withoutPositive
Experimental Protocols for Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay): This test evaluates the ability of a substance to induce mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine. The protocol involves exposing the bacteria to the test substance, with and without a metabolic activation system (S9 fraction from rat liver), and plating them on a histidine-deficient medium. A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the control.

  • Mouse Lymphoma Assay (MLA): This assay detects gene mutations at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells. Cells are treated with the test substance, with and without metabolic activation. Mutations at the Tk locus are detected by the cells' resistance to the toxic pyrimidine analogue trifluorothymidine (TFT). A significant increase in the frequency of TFT-resistant colonies indicates a mutagenic effect.

  • In Vitro Chromosomal Aberration Test: This assay assesses the ability of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. The cells are exposed to the test substance for a short period, both with and without metabolic activation. After treatment, the cells are harvested, and metaphase chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges. A dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

Mechanisms of Carcinogenicity and Metabolic Pathway

The precise mechanism of carcinogenicity for this compound is not fully elucidated. However, for many aromatic amines, the carcinogenic activity is linked to their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This can lead to mutations and, ultimately, cancer. Oxidative stress is another potential mechanism, where the metabolism of the compound generates reactive oxygen species that can damage cellular components, including DNA.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage This compound This compound Reactive Metabolites Reactive Metabolites This compound->Reactive Metabolites Metabolic Enzymes (e.g., CYPs) DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Mutation Mutation DNA Adducts->Mutation Oxidative Stress->Mutation Cancer Cancer Mutation->Cancer G cluster_0 Carcinogenicity Assessment Workflow cluster_1 Key Steps Test Substance Selection Test Substance Selection In Vitro Genotoxicity Assays In Vitro Genotoxicity Assays Test Substance Selection->In Vitro Genotoxicity Assays Long-Term Animal Bioassay Long-Term Animal Bioassay Test Substance Selection->Long-Term Animal Bioassay Data Analysis Data Analysis In Vitro Genotoxicity Assays->Data Analysis Ames Ames In Vitro Genotoxicity Assays->Ames MLA MLA In Vitro Genotoxicity Assays->MLA Chr_Aberration Chr_Aberration In Vitro Genotoxicity Assays->Chr_Aberration Long-Term Animal Bioassay->Data Analysis Dosing Dosing Long-Term Animal Bioassay->Dosing Histopathology Histopathology Long-Term Animal Bioassay->Histopathology Carcinogenicity Conclusion Carcinogenicity Conclusion Data Analysis->Carcinogenicity Conclusion Statistical_Analysis Statistical_Analysis Data Analysis->Statistical_Analysis

References

A Comparative Guide to the Chromatographic Separation of Dichlorophenylenediamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation of dichlorophenylenediamine isomers is a critical analytical challenge. The isomeric purity of these compounds can significantly impact their chemical and biological properties, making robust and reliable separation methods essential. This guide provides a comparative overview of various chromatographic techniques for the separation of dichlorophenylenediamine isomers, supported by experimental data from closely related compounds to illustrate performance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of aromatic amine isomers. The choice of stationary and mobile phases plays a crucial role in achieving optimal resolution.

Comparative HPLC Data for Aryl Amine Isomer Separation

The following table summarizes the performance of different HPLC columns and mobile phases in the separation of aryl amine and dichlorobenzene isomers, which serve as a proxy for dichlorophenylenediamine isomers.

Chromatographic SystemTarget AnalytesStationary PhaseMobile PhaseKey Performance Data
System 1 Chloroaniline IsomersKromasil ODS (C18)Acetonitrile/Water (gradient)Selectivity (α) = 1.109
System 2 Diaminotoluene IsomersKromasil ODS (C18)Acetonitrile/Water (gradient)Good separation observed
System 3 Dichlorobenzene IsomersMIL-53(Fe)Acetonitrile/H2O (80:20)Resolution (Rs) = 1.59
System 4 Dichlorobenzene IsomersC18Acetonitrile/H2O (70:30)Resolution (Rs) = 0.82

Note: Higher selectivity (α) and resolution (Rs) values indicate better separation between isomers. The data suggests that specialized stationary phases like Kromasil ODS and MIL-53(Fe) can offer superior performance compared to standard C18 columns for isomer separation.

Experimental Protocol: HPLC Separation of Aryl Amine Isomers

This protocol is based on a method developed for the separation of various aryl amine isomers and can be adapted for dichlorophenylenediamine isomers.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Kromasil ODS column (or equivalent C18 column)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing dichlorophenylenediamine isomers dissolved in a suitable solvent

Procedure:

  • Mobile Phase Preparation: Prepare a gradient mobile phase using acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more retained isomers.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Run: Run the gradient elution at a constant flow rate (e.g., 0.7 mL/min).

  • Detection: Monitor the elution of isomers using the DAD at multiple wavelengths (e.g., 240 nm, 280 nm, and 305 nm) to ensure optimal detection of all isomers.

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas. The selectivity and resolution between isomer peaks should be calculated to assess the separation efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like dichlorophenylenediamine, derivatization is often necessary to improve their volatility and thermal stability.

Comparative GC-MS Data for Aromatic Amine Isomer Separation
Experimental Protocol: GC-MS Analysis with In-Situ Derivatization

This protocol is a general guideline for the analysis of aromatic amines, including dichlorophenylenediamine isomers, using GC-MS with in-situ derivatization. This method is adapted from protocols for other aromatic amines.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • DB-5MS capillary column (or equivalent)

Reagents:

  • Dichloromethane (DCM)

  • Acetic anhydride (derivatizing agent)

  • Sodium carbonate solution

  • Sample containing dichlorophenylenediamine isomers

Procedure:

  • Sample Extraction: Extract the dichlorophenylenediamine isomers from the sample matrix using a suitable solvent like dichloromethane.

  • In-Situ Derivatization:

    • To the extract, add a sodium carbonate solution to create a basic environment.

    • Add acetic anhydride and vortex the mixture vigorously. The acetic anhydride will react with the amine groups of the dichlorophenylenediamine isomers to form less polar and more volatile acetamide derivatives.

  • Phase Separation: Allow the layers to separate and transfer the organic layer containing the derivatized isomers to a clean vial.

  • GC-MS Analysis:

    • Inject an aliquot of the organic layer into the GC-MS system.

    • Use a temperature program to separate the derivatized isomers on the capillary column.

    • The mass spectrometer can be operated in either full scan mode to identify the isomers based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of chemical mixtures. It can be effectively used to get a preliminary assessment of the separation of dichlorophenylenediamine isomers.

Comparative TLC Data for Phenylenediamine Isomer Separation

The following table provides representative Rf values for phenylenediamine isomers on a silica gel plate, which can be used as a starting point for the separation of dichlorophenylenediamine isomers.

AnalyteStationary PhaseMobile PhaseRf Value
o-PhenylenediamineSilica Gel GF254Ethyl acetate:Butanol:Water (37.5:37.5:25)Not specified, but good separation from m-isomer reported.
m-PhenylenediamineSilica Gel GF254Ethyl acetate:Butanol:Water (37.5:37.5:25)Not specified, but good separation from o-isomer reported.

Note: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different isomers will have different Rf values, allowing for their separation.

Experimental Protocol: TLC Separation of Phenylenediamine Isomers

This protocol is based on a method for the separation of phenylenediamine isomers and can be adapted for dichlorophenylenediamine isomers.[1]

Materials:

  • Silica Gel GF254 TLC plates

  • Developing chamber

  • Spotting capillaries

  • UV lamp (254 nm)

Reagents:

  • Ethyl acetate

  • Butanol

  • Water

  • Sample containing dichlorophenylenediamine isomers dissolved in a suitable solvent

Procedure:

  • Plate Preparation: Draw a baseline with a pencil about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary, spot a small amount of the sample solution onto the baseline.

  • Developing Solvent Preparation: Prepare the developing solvent by mixing ethyl acetate, butanol, and water in the specified ratio (37.5:37.5:25 by volume).

  • Development: Place the TLC plate in the developing chamber containing the solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Rf Value Calculation: Calculate the Rf value for each spot to assess the separation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the chromatographic separation and analysis of dichlorophenylenediamine isomers.

Chromatographic_Separation_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection and Analysis cluster_results Results Sample Sample containing dichlorophenylenediamine isomers Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC Extraction->HPLC TLC TLC Extraction->TLC GC GC Derivatization->GC DAD Diode Array Detector HPLC->DAD MS Mass Spectrometer GC->MS UV UV Lamp TLC->UV Data Data Analysis (Retention Time, Rf, Mass Spectra) DAD->Data MS->Data UV->Data Separation Isomer Separation Data->Separation Quantification Quantification Data->Quantification

Caption: General workflow for the chromatographic separation of dichlorophenylenediamine isomers.

References

2,6-Dichloro-1,4-phenylenediamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,6-Dichloro-1,4-phenylenediamine (DC-PDA) presents itself as a versatile chemical intermediate. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with relevant alternatives, supported by experimental data and detailed protocols.

Core Applications and Comparative Analysis

This compound is a diamine monomer utilized in the synthesis of high-performance polymers and as an intermediate in the production of azo dyes. Its chlorinated structure imparts distinct properties to the resulting materials, often influencing solubility, reactivity, and thermal stability. This guide will focus on its application in the synthesis of aramid polymers and azo dyes, comparing its performance with the non-chlorinated analogue, p-phenylenediamine (PDA).

In the Realm of High-Performance Polymers: Aramid Synthesis

Aramid fibers, a class of heat-resistant and strong synthetic fibers, are a key application for diamine monomers. The introduction of chlorine atoms on the phenylenediamine ring, as in DC-PDA, significantly impacts the polymerization process and the final properties of the aramid.

The presence of electron-withdrawing chloro groups on this compound can decrease the nucleophilicity of the adjacent amino groups. This reduced reactivity can influence the polymerization kinetics and the molecular weight of the resulting polymer when compared to the use of p-phenylenediamine.

Below is a comparative table summarizing the typical properties of aramid fibers derived from p-phenylenediamine, which are commercially available and extensively studied. While specific quantitative data for aramids derived solely from this compound is limited in publicly available literature, the expected influence of the dichlorinated monomer is noted for a qualitative comparison.

PropertyAramid from p-phenylenediamine (e.g., Kevlar®)Expected Influence of this compound
Tensile Strength Very HighPotentially altered due to changes in polymer chain packing and intermolecular interactions.
Tensile Modulus High to Very HighMay be affected by the rigidity and packing of the polymer chains.
Elongation at Break LowCould be influenced by changes in crystallinity and chain mobility.
Thermal Stability High (degrades >400 °C)The presence of chlorine may affect thermal degradation pathways.
Chemical Resistance Good (except strong acids/bases)Generally good, with potential for altered reactivity at the chlorinated sites.
Solubility Poor in most organic solventsThe chlorine atoms may slightly improve solubility in some polar aprotic solvents.
Experimental Protocol: Synthesis of Aramid Polymers

The following is a general experimental protocol for the synthesis of aramids via low-temperature polycondensation. This can be adapted for both this compound and p-phenylenediamine to allow for a direct comparison of their reactivity and the properties of the resulting polymers.

Materials:

  • Diamine monomer (this compound or p-phenylenediamine)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (anhydrous)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer and anhydrous calcium chloride in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3 hours.

  • The resulting viscous polymer solution is then precipitated by pouring it into a blender containing methanol.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol and then with hot water, and dried in a vacuum oven at 80-100°C.

To perform a comparative study, key parameters such as the inherent viscosity of the polymer solutions should be measured to assess the molecular weight achieved. The thermal properties of the resulting polymers can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), while mechanical properties of films or fibers cast from the polymer solutions can be determined using a universal testing machine.

G cluster_reactants Reactants cluster_process Process cluster_products Products diamine Diamine (this compound or p-phenylenediamine) polymerization Low-Temperature Polycondensation diamine->polymerization diacid_chloride Diacid Chloride (e.g., Terephthaloyl chloride) diacid_chloride->polymerization solvent Solvent (e.g., NMP/CaCl2) solvent->polymerization aramid Aramid Polymer polymerization->aramid hcl HCl (byproduct) polymerization->hcl G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling diamine Diamine (DC-PDA or PDA) diazonium Tetraazotized Diamine Salt diamine->diazonium na_nitrite NaNO₂ / HCl na_nitrite->diazonium azo_dye Bis-Azo Dye diazonium->azo_dye coupling_component Coupling Component (e.g., Phenol) coupling_component->azo_dye

Verifying the Blueprint: A Comparative Guide to the Structural Confirmation of 2,6-Dichloro-1,4-phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 2,6-Dichloro-1,4-phenylenediamine derivatives, complete with experimental data and detailed protocols. By presenting a clear and objective comparison, this document aims to facilitate the efficient and accurate characterization of this important class of chemical compounds.

The unambiguous determination of a molecule's three-dimensional arrangement is paramount in understanding its chemical reactivity, biological activity, and potential applications. For derivatives of this compound, a scaffold of interest in medicinal chemistry and materials science, a combination of spectroscopic and analytical methods is essential for irrefutable structural assignment. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Spectroscopic and Analytical Techniques: A Comparative Overview

The structural confirmation of this compound and its derivatives relies on a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle. While NMR spectroscopy illuminates the connectivity and chemical environment of atoms, mass spectrometry provides precise molecular weight and fragmentation information. For an unequivocal determination of the solid-state structure, X-ray crystallography remains the gold standard.

A summary of the expected data from these techniques for the parent compound, this compound, is presented below. It is important to note that the actual experimental values for derivatives will vary depending on the nature and position of the substituents.

Table 1: Comparison of Analytical Techniques for the Structural Confirmation of this compound

Analytical Technique Information Provided Expected Data for this compound Advantages Limitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and neighboring protons.A singlet for the two equivalent aromatic protons and a broad singlet for the four amine protons.Provides detailed information about the molecular backbone and substituent placement.Can be complex to interpret for highly substituted or asymmetric molecules.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Three distinct signals for the aromatic carbons and potentially one for the carbon atoms bearing the amino groups.Complements ¹H NMR data and confirms the carbon framework.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (EI-MS) Molecular weight and fragmentation pattern.A molecular ion peak (M⁺) at m/z 176, with characteristic isotopic peaks for the two chlorine atoms.Highly sensitive, provides accurate molecular weight, and fragmentation patterns can aid in structural elucidation.Isomers may not be distinguishable by mass alone.
X-ray Crystallography Precise three-dimensional atomic coordinates, bond lengths, and bond angles.Provides the definitive solid-state structure, confirming the substitution pattern and stereochemistry.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

To ensure the reproducibility and accuracy of structural confirmation, adherence to detailed experimental protocols is crucial. The following sections outline standardized procedures for NMR spectroscopy and mass spectrometry analysis of aromatic diamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative into a clean, dry vial.[1][2][3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[1][3] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

  • If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.[3]

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

  • Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Process and calibrate the ¹³C NMR spectrum in a similar manner to the ¹H spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should typically be in the range of 10-100 ng/μL.

  • For direct infusion, load the sample into a syringe for injection into the mass spectrometer's ion source.

  • For GC-MS analysis, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary for polar compounds.[4]

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source. For direct infusion, a slow and steady flow rate is maintained. For GC-MS, the sample is vaporized in the injection port and separated on the GC column before entering the mass spectrometer.[4]

  • The standard electron energy for EI is 70 eV.[4]

  • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and fragment ions.

Logical Workflow for Structural Confirmation

The process of confirming the structure of a newly synthesized this compound derivative follows a logical progression of analytical techniques. This workflow ensures a comprehensive and robust characterization of the compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_definitive Definitive Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP Xray X-ray Crystallography (if single crystal available) Purification->Xray Crystal Growth NMR ¹H & ¹³C NMR TLC_MP->NMR MS Mass Spectrometry TLC_MP->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed Unambiguous Confirmation

Caption: Workflow for the structural confirmation of novel chemical compounds.

This systematic approach, beginning with synthesis and purification, followed by preliminary analysis and comprehensive spectroscopic characterization, provides a high degree of confidence in the assigned structure. When single crystals are obtainable, X-ray crystallography offers the ultimate confirmation. By following these guidelines, researchers can ensure the integrity and validity of their findings in the exciting field of drug discovery and materials science.

References

Comparative Cross-Reactivity Analysis of 2,6-Dichloro-1,4-phenylenediamine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of 2,6-Dichloro-1,4-phenylenediamine (DCPD) and structurally related compounds in the context of immunoassay development. Due to a lack of publicly available immunoassay data for DCPD, this document presents a methodological approach, including hypothetical comparative data, to guide researchers in designing and interpreting such studies.

Introduction to Cross-Reactivity in Immunoassays for Small Molecules

Immunoassays are powerful tools for the detection and quantification of a wide range of molecules. For small molecules such as this compound, which are not immunogenic on their own, the development of an immunoassay first requires the synthesis of a hapten. This involves covalently linking the small molecule to a larger carrier protein to elicit an immune response and generate specific antibodies.

A critical parameter in the validation of any immunoassay is its specificity, which is assessed through cross-reactivity studies. Cross-reactivity occurs when the antibodies developed for a specific target analyte also bind to other, structurally similar molecules. This can lead to inaccurate measurements, including false positives or overestimated concentrations. Therefore, a thorough evaluation of an antibody's binding profile against a panel of related compounds is essential.

The most common format for immunoassay-based detection of small molecules is the competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Hypothetical Cross-Reactivity Data for a DCPD Immunoassay

To illustrate the presentation of cross-reactivity data, the following table summarizes hypothetical results for a competitive ELISA developed for this compound. This table compares the binding of the anti-DCPD antibody to a panel of structurally related aromatic amines.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (Target Analyte) C₆H₆Cl₂N₂ 10 100%
2,5-Dichloro-1,4-phenylenediamineC₆H₆Cl₂N₂5020%
2,3-Dichloro-1,4-phenylenediamineC₆H₆Cl₂N₂2005%
4-Chloro-1,2-phenylenediamineC₆H₇ClN₂8001.25%
p-Phenylenediamine (PPD)C₆H₈N₂>1000<1%
2,6-DichloroanilineC₆H₅Cl₂N5002%
AnilineC₆H₇N>1000<1%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of cross-reactivity studies. Below is a typical protocol for assessing cross-reactivity using a competitive ELISA.

Hapten Synthesis and Immunogen Preparation
  • Hapten Derivatization: Introduce a linker arm with a reactive functional group (e.g., a carboxyl or amino group) to the this compound molecule. This is necessary for conjugation to a carrier protein.

  • Carrier Protein Conjugation: Covalently couple the derivatized hapten to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable cross-linking agent (e.g., EDC/NHS).

  • Immunization: Immunize host animals (e.g., rabbits or mice) with the resulting immunogen to generate polyclonal or monoclonal antibodies, respectively.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: Coat a microtiter plate with the hapten conjugated to a different carrier protein than that used for immunization (e.g., ovalbumin - OVA) to prevent non-specific binding of anti-carrier protein antibodies. Incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.

  • Blocking: Block the remaining non-specific binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the target analyte (this compound) and each of the potential cross-reacting compounds. In separate wells, add a fixed concentration of the primary antibody and a specific concentration of either the standard or the potential cross-reactant. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product. Incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for the standard (this compound). Use a four-parameter logistic function to fit the curve.

  • IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target analyte and for each of the tested compounds from their respective dose-response curves.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each compound using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a cross-reactivity study for a small molecule like this compound.

Hapten_Synthesis_and_Immunization DCPD 2,6-Dichloro-1,4- phenylenediamine (Hapten) Linker Linker Arm Attachment DCPD->Linker Carrier Carrier Protein (e.g., KLH) Linker->Carrier Conjugation Immunogen Immunogen (DCPD-KLH) Carrier->Immunogen Host Immunization of Host Animal Immunogen->Host Antibodies Generation of Anti-DCPD Antibodies Host->Antibodies

Caption: Hapten synthesis and immunization workflow for antibody production.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating with DCPD-OVA Conjugate Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Binding: Anti-DCPD Antibody + (Sample or Cross-reactant) Blocking->Competition Secondary_Ab 4. Add Enzyme-linked Secondary Antibody Competition->Secondary_Ab Substrate 5. Add Substrate & Measure Signal Secondary_Ab->Substrate

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-1,4-phenylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dichloro-1,4-phenylenediamine, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1][2]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]

    • Leave chemicals in their original containers when possible.

  • Container Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound", the appropriate hazard pictograms (e.g., toxic, environmental hazard), and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1]

    • Keep the container tightly closed and in a dry place.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS or waste disposal service with a complete and accurate description of the waste.

    • The approved method of disposal is typically through an approved waste disposal plant, which may involve incineration or other specialized treatments for chlorinated aromatic compounds.[1][3]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[2]

    • Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

    • Do not allow the product to enter drains, as it is very toxic to aquatic life.[1][4]

Quantitative Safety Data

ParameterValueSource
Acute Oral Toxicity (p-phenylenediamine) LD50 Rat: 80 mg/kgSigma-Aldrich SDS
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects)Sigma-Aldrich SDS

Note: Data is for the related compound p-phenylenediamine and should be used as a conservative guide for handling this compound.

Experimental Protocols

There are no experimental protocols to be cited for this disposal procedure. The information is based on standard hazardous waste disposal guidelines.

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Seal Container Tightly C->D E Store in a Secure Hazardous Waste Area D->E F Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service E->F G Arrange for Pickup and Transport F->G H Dispose of at an Approved Waste Disposal Plant G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dichloro-1,4-phenylenediamine

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 609-20-1

  • Molecular Formula: C₆H₆Cl₂N₂

Hazard Identification and Summary

This compound is an aromatic amine that poses significant health risks. It is crucial to handle this compound with care, recognizing its potential for toxicity and as a possible carcinogen. When heated to decomposition, it emits highly toxic fumes of chlorine and nitrogen oxides[1]. The compound may also be unstable with prolonged exposure to air and light[1].

Hazard Classification Data (based on related compounds and available information):

Hazard ClassCategory
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[2]
Skin Corrosion/IrritationLikely Category 2 (Causes skin irritation)
Serious Eye Damage/IrritationLikely Category 2 (Causes serious eye irritation)
CarcinogenicityPossible Carcinogen[3]
Acute Aquatic ToxicityData not available, but handle as toxic to aquatic life
Chronic Aquatic ToxicityData not available, but handle as toxic to aquatic life with long-lasting effects
Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. Standard laboratory attire, such as cotton clothing, is recommended to be worn under the specialized PPE[4].

PPE Selection Guide:

Body PartRequired PPEMaterial/Type Recommendation
Hands Chemical resistant glovesDouble gloving is recommended. Butyl rubber or Neoprene are suitable outer gloves. Nitrile gloves have poor resistance to aromatic amines and should be avoided as the primary barrier[5].
Eyes/Face Safety goggles and face shieldUse tightly sealed chemical splash goggles and a face shield, especially when there is a risk of splashing or dust generation[4].
Body Chemical resistant lab coat or coverallsA lab coat made of a material resistant to chemicals should be worn. For larger quantities or increased risk of exposure, a chemical-resistant suit or coveralls may be necessary[6].
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the solid compound outside of a certified chemical fume hood[5].

Glove Breakthrough Time Considerations:

Glove MaterialGeneral Resistance to Aromatic AminesRecommended Action
Nitrile Poor[5]Avoid as a primary protective barrier. Can be used as an inner glove in a double-gloving system.
Butyl Rubber Good to Excellent[8]Recommended as an outer glove.
Neoprene Good[4][5]A suitable alternative to butyl rubber as an outer glove.
Natural Rubber (Latex) Fair to GoodCan be considered, but check for potential allergies.

Note: Always inspect gloves for any signs of degradation or damage before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.

    • Prepare all necessary equipment and reagents before starting the experiment to minimize time spent in the fume hood.

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Put on inner gloves (e.g., nitrile).

    • Don a chemical-resistant lab coat or coveralls.

    • Put on outer gloves (e.g., butyl rubber or neoprene).

    • Wear safety goggles and a face shield.

    • If required, don a properly fitted respirator.

  • Handling the Chemical:

    • Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

    • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

    • Carefully doff PPE, avoiding contact with any contaminated surfaces. Remove outer gloves first, followed by the lab coat, face shield, goggles, and finally inner gloves.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Waste

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated weighing boats, paper towels, and used PPE, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsing solvents, in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Disposal Procedures:

  • On-site Neutralization (for small spills or residual amounts):

    • Fenton's Reagent Degradation: This method can be used for the chemical degradation of aromatic amines[9].

      • Experimental Protocol: In a suitable reaction vessel within a fume hood, dilute the aqueous waste containing this compound. Adjust the pH to approximately 3. Add a source of ferrous iron (e.g., ferrous sulfate) followed by the slow, dropwise addition of hydrogen peroxide. The reaction generates hydroxyl radicals that degrade the aromatic amine. The reaction progress can be monitored by analytical techniques such as HPLC. Once the degradation is complete, the solution should be neutralized before disposal as aqueous waste. Note: This procedure should be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

  • Off-site Disposal:

    • Incineration: This is the preferred method for the disposal of halogenated organic compounds[10][11][12].

      • Package all hazardous waste in approved containers, ensuring they are properly sealed and labeled.

      • Arrange for a licensed hazardous waste disposal company to collect and transport the waste for high-temperature incineration[10][12]. Incineration at temperatures between 1,600 to 2,500°F ensures the destruction of the hazardous compounds[10].

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area.

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound prep 1. Preparation - Work in fume hood - Assemble equipment - Access to emergency facilities ppe 2. Don PPE - Inner & Outer Gloves - Lab Coat/Coveralls - Goggles & Face Shield - Respirator (if needed) prep->ppe handle 3. Chemical Handling - Weighing - Solution Preparation - Keep containers sealed ppe->handle post_handle 4. Post-Handling - Decontaminate surfaces - Doff PPE correctly - Wash hands handle->post_handle emergency Emergency Procedures - Skin/Eye Contact - Inhalation/Ingestion - Spill handle->emergency waste_seg 5. Waste Segregation - Solid Waste - Liquid Waste (Halogenated) - Sharps post_handle->waste_seg disposal 6. Disposal - On-site Neutralization (Fenton's) OR - Off-site Incineration waste_seg->disposal disposal->emergency

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-1,4-phenylenediamine
Reactant of Route 2
2,6-Dichloro-1,4-phenylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.